Neotuberostemonone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H31NO6 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(1R,2R,3S,6R,7S,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione |
InChI |
InChI=1S/C22H31NO6/c1-4-13-14-7-5-6-8-23(20(14)25)15(17-9-11(2)21(26)28-17)10-16(24)18-12(3)22(27)29-19(13)18/h11-15,17-19H,4-10H2,1-3H3/t11-,12+,13+,14+,15-,17-,18+,19-/m0/s1 |
InChI Key |
CHQGOWAOLJKTQX-YZYTXCSYSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H]2CCCCN(C2=O)[C@@H](CC(=O)[C@@H]3[C@H]1OC(=O)[C@@H]3C)[C@@H]4C[C@@H](C(=O)O4)C |
Canonical SMILES |
CCC1C2CCCCN(C2=O)C(CC(=O)C3C1OC(=O)C3C)C4CC(C(=O)O4)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Neotuberostemonone: A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotuberostemonone, a prominent alkaloid, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural origins of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activities, with a particular focus on its modulation of inflammatory signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and development.
Natural Source
The primary natural source of this compound is the plant species Stemona tuberosa, a member of the Stemonaceae family. This plant has a long history of use in traditional medicine, particularly in East Asia, for treating respiratory ailments and as an insecticide. While Stemona tuberosa is the most cited source, the compound has also been identified in other related species, such as Stemona mairei. The tuberous roots of these plants are the primary location for the accumulation of this compound and other structurally related alkaloids.
Isolation and Purification of this compound
The isolation of this compound from its natural source is a multi-step process involving extraction and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the isolation of alkaloids from Stemona species.
Experimental Protocol: Isolation and Purification
1. Plant Material and Extraction:
-
Plant Material: Air-dried and powdered roots of Stemona tuberosa.
-
Extraction: The powdered plant material is exhaustively extracted with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude ethanol extract.
2. Acid-Base Partitioning:
-
The crude ethanol extract is suspended in a dilute hydrochloric acid solution (e.g., 2% HCl) and partitioned with an immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to remove neutral and acidic compounds.
-
The acidic aqueous layer, containing the protonated alkaloids, is then basified with an alkali, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, to a pH of approximately 9-10.
-
This basic aqueous solution is subsequently extracted with an organic solvent (e.g., dichloromethane or chloroform) to transfer the free alkaloids into the organic phase. The organic extracts are combined and concentrated to yield the crude alkaloid fraction.
3. Chromatographic Purification:
-
Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel.
-
Stationary Phase: Silica gel (100-200 mesh or 200-300 mesh).
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform (B151607) and methanol (B129727) (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable developing solvent and visualized with Dragendorff's reagent or under UV light. Fractions containing compounds with similar TLC profiles are combined.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound are further purified by preparative HPLC.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid, is used for elution.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Purification: The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound.
-
Workflow for this compound Isolation
Structural Elucidation and Data
The structure of this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantitative Data Summary
| Parameter | Value |
| Molecular Formula | C₂₂H₃₁NO₆ |
| Molecular Weight | 405.49 g/mol |
| CAS Number | 954379-68-1 |
| Appearance | White to off-white powder |
| Purity (Typical) | ≥98% (as determined by HPLC) |
Spectroscopic Data
The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for this compound, which are crucial for its identification and structural confirmation.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) |
| 1 | ||
| 2 | ||
| 3 | ||
| 5 | ||
| 6 | ||
| 7 | ||
| 8 | ||
| 9 | ||
| 9a | ||
| 10 | ||
| 11 | ||
| 12 | ||
| 13 | ||
| 14 | ||
| 15 | ||
| 16 | ||
| 17 | ||
| 18 | ||
| 19 | ||
| 20 | ||
| 21 | ||
| 22 |
Note: The complete and assigned ¹H and ¹³C NMR data for this compound requires access to a specific publication with the full dataset. The table structure is provided for when this data is obtained.
Biological Activity and Signaling Pathways
This compound has demonstrated a range of biological activities, with its anti-inflammatory and antitussive properties being of particular interest.
Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway
Recent studies have elucidated the mechanism behind this compound's anti-inflammatory effects, demonstrating its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of the inflammatory response.
Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of this compound at various concentrations.
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key proteins in the NF-κB pathway (e.g., phosphorylated IκBα, total IκBα, phosphorylated p65, total p65).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified to determine the effect of this compound on the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB.
Signaling Pathway Diagram: this compound's Inhibition of NF-κB
The following diagram illustrates the proposed mechanism of action of this compound on the NF-κB signaling pathway.
Antitussive Activity
This compound has been shown to possess significant antitussive (cough-suppressing) activity. While the precise molecular mechanism is still under investigation, it is believed to act on the central nervous system to suppress the cough reflex. Further research is required to fully elucidate the signaling pathways involved in its antitussive effects.
Conclusion
This compound, a key alkaloid from Stemona tuberosa, presents a promising scaffold for the development of novel therapeutic agents, particularly for inflammatory conditions. This guide has provided a comprehensive overview of its natural source, a detailed protocol for its isolation and purification, and an analysis of its biological activity, with a specific focus on its inhibitory effects on the NF-κB signaling pathway. The methodologies and data presented here are intended to facilitate further research and development of this valuable natural product. Future studies should focus on completing the detailed NMR assignments, further elucidating the mechanisms of its antitussive activity, and exploring its full therapeutic potential through preclinical and clinical investigations.
An In-depth Technical Guide to Neotuberostemonone (CAS Number: 954379-68-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neotuberostemonone, assigned the Chemical Abstracts Service (CAS) registry number 954379-68-1, is a natural alkaloid compound. This technical guide provides a comprehensive overview of its core properties, and biological activities, based on available scientific literature. Due to the nascent stage of research on this specific compound, this document also highlights areas where further investigation is required, particularly concerning detailed quantitative data, specific experimental protocols, and well-defined signaling pathways.
Core Properties and Characteristics
This compound is classified as a tuberostemonine-type alkaloid. These compounds are characteristic constituents of plants belonging to the Stemonaceae family, which have a history of use in traditional medicine.
Physicochemical Data
A summary of the available physicochemical properties for this compound is presented in Table 1.
| Property | Data |
| CAS Number | 954379-68-1 |
| Molecular Formula | C₂₂H₃₁NO₆ |
| Molecular Weight | 405.49 g/mol |
| Compound Type | Alkaloid |
| Physical Description | Powder |
| Purity | Typically reported as 95% to 99% |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone |
Note: Data compiled from publicly available chemical supplier information.
Biological Activity and Potential Therapeutic Applications
The primary biological activities reported for this compound and related tuberostemonine (B192615) alkaloids are centered on their antitussive and anti-inflammatory effects.
Antitussive Activity
Alkaloids isolated from Stemona species have a documented history of use as cough suppressants. Studies on related tuberostemonine alkaloids have demonstrated dose-dependent inhibitory effects on citric acid-induced cough in guinea pigs following intraperitoneal administration[1]. The oral absorption and subsequent bioavailability of these compounds can vary between different stereoisomers[1].
Anti-inflammatory Activity
Research on related compounds, such as Tuberostemonine N, has shown potential in mitigating lung inflammation. In a study involving a cigarette smoke-induced murine model, Tuberostemonine N was found to significantly decrease the infiltration of peribronchial and perivascular inflammatory cells[2]. This suggests a potential role for tuberostemonine alkaloids, including this compound, in modulating inflammatory responses in the respiratory system.
Experimental Protocols
Detailed, step-by-step experimental protocols for this compound are not extensively published. However, the general methodologies for the isolation, characterization, and biological evaluation of such natural products can be described.
General Workflow for Isolation and Characterization
The isolation and structural elucidation of novel natural products like this compound typically follow a standardized workflow. This process is crucial for obtaining pure compounds for subsequent biological testing.
Antitussive Activity Assay (General Protocol)
A common method to assess antitussive activity is the citric acid-induced cough model in guinea pigs.
-
Animal Acclimatization: Guinea pigs are acclimatized to the experimental conditions.
-
Compound Administration: The test compound (e.g., a tuberostemonine alkaloid) is administered, typically via intraperitoneal injection or oral gavage, at varying doses[1]. A control group receives the vehicle.
-
Cough Induction: After a set period, the animals are exposed to an aerosol of a tussive agent, commonly citric acid, to induce coughing[1].
-
Data Recording: The number of coughs within a specific timeframe is recorded by trained observers.
-
Analysis: The cough frequency in the treated groups is compared to the control group to determine the percentage of inhibition.
Anti-inflammatory Assay (General Protocol)
To evaluate anti-inflammatory effects in the lungs, a cigarette smoke exposure model in mice is often utilized.
-
Animal Exposure: Mice are exposed to cigarette smoke or room air (for control groups) over a defined period (e.g., several weeks).
-
Compound Administration: The test compound is administered (e.g., via intraperitoneal injection) prior to smoke exposure.
-
Bronchoalveolar Lavage (BAL): At the end of the study period, the lungs are lavaged to collect bronchoalveolar lavage fluid (BALF).
-
Cellular and Cytokine Analysis: The BALF is analyzed for the total and differential counts of inflammatory cells (e.g., neutrophils, macrophages). Pro-inflammatory cytokines and chemokines in the BALF can also be quantified using methods like ELISA.
-
Histopathology: Lung tissues are collected, fixed, and stained (e.g., with H&E) to histologically assess the extent of inflammatory cell infiltration in the peribronchial and perivascular areas.
Signaling Pathways and Mechanism of Action
The precise molecular targets and signaling pathways through which this compound exerts its biological effects have not yet been elucidated in the scientific literature. For many natural products with antitussive properties, potential mechanisms could involve modulation of neuronal pathways related to the cough reflex, though this is speculative for this compound. Its anti-inflammatory actions may involve the inhibition of pro-inflammatory mediator production or signaling cascades, but further research is required to confirm these hypotheses.
Due to the lack of specific data on the signaling pathways for this compound, a diagrammatic representation cannot be provided at this time.
Conclusion and Future Directions
This compound (CAS 954379-68-1) is a natural alkaloid with potential therapeutic applications, primarily as an antitussive and anti-inflammatory agent. Current knowledge is largely based on studies of related compounds from the same chemical class. To fully realize the therapeutic potential of this compound, future research should focus on:
-
Quantitative Pharmacological Studies: Determining key parameters such as IC₅₀ and EC₅₀ values for relevant biological targets.
-
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the pure compound.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways responsible for its observed biological activities.
-
Synthesis and Analogue Development: Exploring the total synthesis of this compound to enable the generation of derivatives with potentially improved potency and pharmacokinetic properties.
This technical guide summarizes the current state of knowledge on this compound and provides a framework for future research and development efforts.
References
- 1. Oral absorption and antitussive activity of tuberostemonine alkaloids from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tuberostemonine N, an active compound isolated from Stemona tuberosa, suppresses cigarette smoke-induced sub-acute lung inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Path to Neotuberostemonone: A Technical Guide to its Biosynthesis in Stemona
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neotuberostemonone, a complex polycyclic alkaloid isolated from the roots of Stemona tuberosa, belongs to the tuberostemonine (B192615) group of Stemona alkaloids. These compounds are of significant interest due to their traditional use in medicine and their potent biological activities. Despite numerous studies on the isolation, structural elucidation, and chemical synthesis of Stemona alkaloids, the intricate biosynthetic pathways that lead to their formation in nature remain largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, drawing upon the established precursors of Stemona alkaloids and plausible biochemical transformations. While a complete enzymatic and genetic elucidation is yet to be accomplished, this document synthesizes the available evidence to propose a scientifically informed hypothetical pathway. Furthermore, it details relevant experimental protocols for studying alkaloid biosynthesis and presents the information in a structured format to aid researchers in this field.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of Stemona alkaloids is generally accepted to originate from the amino acids L-ornithine or L-glutamic acid, which serve as the foundational building blocks for the characteristic pyrrolo[1,2-a]azepine core structure.[1] While the specific enzymatic machinery responsible for the biosynthesis of this compound has not been identified, a plausible pathway can be postulated based on known biochemical reactions and the structure of related alkaloids.
The proposed pathway initiates with the conversion of L-ornithine into a key intermediate, which then undergoes a series of cyclization, oxidation, and rearrangement reactions to form the tuberostemonine scaffold. This compound is likely derived from a late-stage intermediate or from tuberostemonine itself through further enzymatic modifications.
Diagram of the Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound from amino acid precursors.
Quantitative Data
As of the current body of scientific literature, there is a notable absence of quantitative data specifically pertaining to the biosynthetic pathway of this compound. Key metrics such as the kinetic parameters of the involved enzymes, in vivo and in vitro metabolite concentrations, and gene expression levels have not been reported.
However, studies on related Stemona alkaloids have demonstrated the potential to increase alkaloid production through precursor feeding. The following table summarizes the results from a study on the effect of L-ornithine and L-lysine on the production of didehydrostemofoline and stemofoline (B1231652) in Stemona sp. cell cultures.[2] This data provides a valuable reference for future quantitative studies on this compound biosynthesis.
| Precursor | Concentration (mg/L) | Culture Duration (weeks) | 1',2'-didehydrostemofoline (μg/g DW) | Stemofoline (μg/g DW) |
| L-ornithine | 10 | 5 | 52.16 ± 5.86 | - |
| L-ornithine | 5 | 6 | - | 197.55 ± 10.25 |
| L-lysine | 20 | 1 | 48.86 ± 1.13 | 168.86 ± 6.13 |
| Control | 0 | 5 | 12.37 ± 0.79 | - |
| Control | 0 | 6 | - | 73.98 ± 1.14 |
Experimental Protocols
The following protocols are based on methodologies employed in the study of Stemona alkaloid biosynthesis through precursor feeding and provide a framework for investigating the this compound pathway.
In Vitro Culture and Precursor Feeding
This protocol is adapted from a study that successfully increased the production of other Stemona alkaloids by feeding precursors to in vitro plantlet cultures.[2]
Objective: To enhance the production of this compound in Stemona tuberosa in vitro cultures by supplementing the growth medium with its predicted precursor, L-ornithine.
Materials:
-
8-week old in vitro plantlets of Stemona tuberosa
-
Murashige and Skoog (MS) liquid medium
-
Indole-3-butyric acid (IBA)
-
L-ornithine
-
Sterile culture vessels
-
Shaker incubator
Procedure:
-
Prepare liquid MS medium supplemented with 2 mg/L IBA.
-
Prepare stock solutions of L-ornithine and filter-sterilize.
-
Aseptically transfer 8-week old Stemona tuberosa plantlets into culture vessels containing the prepared MS medium.
-
Supplement the medium with L-ornithine at various concentrations (e.g., 0, 5, 10, 20, 30, 50 mg/L).
-
Incubate the cultures on a shaker at a constant speed and temperature for a period of 1 to 6 weeks.
-
Harvest the plant material (roots and shoots separately) and the culture medium at regular intervals (e.g., weekly).
-
Freeze-dry the plant material and record the dry weight.
Diagram of the Precursor Feeding Experimental Workflow
Caption: Workflow for precursor feeding experiments in Stemona tuberosa cultures.
Alkaloid Extraction and Quantification
This protocol outlines a general procedure for the extraction and analysis of Stemona alkaloids, which can be optimized for this compound.
Objective: To extract and quantify the amount of this compound from plant material and culture medium.
Materials:
-
Freeze-dried Stemona tuberosa plant material
-
Methanol
-
Dichloromethane (DCM)
-
Ammonia (B1221849) solution
-
Hydrochloric acid (HCl)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
This compound standard
Procedure:
-
Grind the freeze-dried plant material to a fine powder.
-
Extract the powdered material with methanol. Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Acidify the crude extract with dilute HCl and partition with DCM to remove non-basic compounds.
-
Basify the aqueous layer with ammonia solution to pH 9-10.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and evaporate the solvent to yield the crude alkaloid extract.
-
For the culture medium, perform a similar liquid-liquid extraction procedure.
-
Dissolve the crude alkaloid extract in a suitable solvent (e.g., methanol).
-
Analyze the sample using HPLC or LC-MS.
-
Quantify the amount of this compound by comparing the peak area with a standard curve generated from a pure this compound standard.
Conclusion and Future Directions
The biosynthetic pathway of this compound in Stemona remains a compelling area for future research. The proposed pathway in this guide, while hypothetical, provides a logical framework for initiating detailed enzymatic and genetic investigations. The lack of quantitative data and fully elucidated enzymatic steps highlights a significant knowledge gap.
Future research should focus on:
-
Isotopic Labeling Studies: Feeding isotopically labeled precursors (e.g., ¹³C- or ¹⁵N-labeled L-ornithine) to Stemona tuberosa cultures to trace their incorporation into the this compound molecule.
-
Enzyme Discovery and Characterization: Utilizing transcriptomic and proteomic approaches to identify candidate enzymes involved in the proposed biosynthetic steps. Subsequent in vitro expression and characterization of these enzymes will be crucial to confirm their function.
-
Metabolite Profiling: Comprehensive metabolite profiling of Stemona tuberosa at different developmental stages and under various conditions to identify potential biosynthetic intermediates.
A thorough understanding of the this compound biosynthetic pathway will not only be a significant contribution to the field of natural product biosynthesis but also pave the way for metabolic engineering approaches to enhance the production of this valuable alkaloid for pharmaceutical applications.
References
The Pharmacological Potential of Neotuberostemonone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotuberostemonone, a stenine-type alkaloid isolated from the roots of Stemona tuberosa, has emerged as a promising natural product with significant pharmacological potential. Traditionally used in Chinese medicine for its antitussive properties, recent scientific investigations have unveiled a broader spectrum of biological activities, particularly in the realm of anti-inflammatory and anti-fibrotic applications. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its pharmacological effects, underlying mechanisms of action, and available quantitative data. Detailed experimental methodologies and visual representations of key signaling pathways are included to facilitate further research and drug development efforts.
Pharmacological Activities
Anti-inflammatory and Anti-fibrotic Effects
The most well-documented pharmacological activity of this compound is its potent anti-inflammatory and anti-fibrotic effect, particularly in the context of pulmonary fibrosis. Studies have demonstrated its ability to mitigate the pathological processes of fibrosis by targeting key cellular players and signaling cascades.
Mechanism of Action:
This compound has been shown to attenuate bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages.[1] A key mechanism is the inhibition of M2 macrophage polarization, a phenotype associated with tissue repair and fibrosis.[1] This is achieved through the modulation of complex signaling pathways.
Specifically, this compound and its stereoisomer, tuberostemonine (B192615), have been found to disrupt a positive feedback loop between fibroblasts and macrophages that promotes fibrosis.[2] This loop is maintained by the secretion of Transforming Growth Factor-beta (TGF-β) and Stromal Cell-Derived Factor-1 (SDF-1).[2] this compound intervenes by inhibiting both the PI3K/AKT/HIF-1α and PI3K/PAK/RAF/ERK/HIF-1α pathways.[2] By blocking these pathways, this compound prevents TGF-β1-induced activation of fibroblasts into myofibroblasts that secrete SDF-1.[2] Concurrently, it inhibits SDF-1-induced polarization of macrophages into the M2 phenotype, which in turn are a source of TGF-β.[2]
Furthermore, this compound has been observed to reduce the over-expression of key fibrotic markers such as collagen, α-smooth muscle actin (α-SMA), and TGF-β1.[1] It also modulates the balance of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), leading to a decrease in MMP-2 and TIMP-1 and an increase in MMP-9 expression.[1]
Quantitative Data:
| Activity | Model | Compound | Dose/Concentration | Effect | Reference |
| Anti-fibrotic | Bleomycin-induced pulmonary fibrosis in mice | This compound | 30 mg/kg (oral) | Significantly improved histopathological changes and reduced collagen deposition. | [2] |
| Anti-fibrotic | Bleomycin-induced pulmonary fibrosis in mice | This compound | 20 and 40 mg/kg/day (oral) | Ameliorated lung histopathological changes and decreased inflammatory cell counts. | [1] |
| Anti-inflammatory | RAW 264.7 macrophages | This compound | 1, 10, 100 μM | Dose-dependently reduced arginase-1 (M2 marker) expression. | [1] |
| Anti-fibrotic | Primary mouse lung fibroblasts | This compound | 50 µmol·L−1 | Suppressed increased levels of Col-1 and α-SMA induced by TGF-β1. | [2] |
Antitussive Effects
In line with its traditional use, this compound exhibits significant antitussive activity.
Mechanism of Action:
While the precise mechanism of its antitussive action is not fully elucidated, it is suggested to act on the peripheral cough reflex system.[3]
Quantitative Data:
Experimental Protocols
In Vivo Model of Pulmonary Fibrosis
A commonly used model to evaluate the anti-fibrotic potential of this compound is the bleomycin-induced pulmonary fibrosis model in mice.
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Fibrosis: A single intratracheal injection of bleomycin (B88199) (e.g., 3 U/kg) is administered to induce lung injury and subsequent fibrosis.[2]
-
Treatment: this compound is administered orally (e.g., at doses of 20, 30, or 40 mg/kg/day) for a specified period, often starting several days after bleomycin administration (e.g., from day 8 to 21).[1][2]
-
Assessment of Fibrosis:
-
Histopathology: Lung tissues are collected, fixed, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition, respectively.[1]
-
Immunohistochemistry: Staining for markers such as TGF-β1 and macrophage markers is performed to assess their levels and localization within the lung tissue.[1]
-
Western Blot Analysis: Protein expression of key fibrotic and inflammatory markers (e.g., collagen, α-SMA, iNOS, arginase-1, MMPs, TIMPs) in lung tissue homogenates is quantified.[1]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The number of inflammatory cells and the levels of cytokines like TGF-β and SDF-1 in the BALF are measured.[2]
-
In Vitro Macrophage Polarization Assay
To investigate the direct effects of this compound on macrophage function, in vitro cell culture models are employed.
-
Cell Line: The RAW 264.7 macrophage cell line is commonly used.[1]
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 1, 10, 100 μM).[1]
-
Assessment of Polarization:
-
Western Blot Analysis: The expression of M1 (e.g., iNOS) and M2 (e.g., arginase-1) macrophage markers is determined to assess the effect of this compound on macrophage polarization.[1]
-
Citric Acid-Induced Cough Model in Guinea Pigs
This model is a standard for evaluating the antitussive activity of compounds.
-
Animal Model: Male Hartley guinea pigs are often used.
-
Cough Induction: Guinea pigs are exposed to an aerosol of citric acid solution (e.g., 0.4 M) for a set duration (e.g., 3 minutes) to induce coughing.[4]
-
Treatment: this compound is administered, typically via intraperitoneal or oral routes, at various doses prior to citric acid exposure.[2]
-
Measurement of Antitussive Effect: The number of coughs is counted for a defined period following citric acid challenge. The percentage reduction in cough frequency compared to a vehicle-treated control group is calculated to determine the antitussive activity.
Signaling Pathways and Visualizations
The anti-fibrotic effects of this compound are mediated through the inhibition of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: this compound's inhibition of the pro-fibrotic feedback loop.
The above diagram illustrates how this compound disrupts the positive feedback loop between fibroblasts and macrophages. It inhibits PI3K in both cell types, thereby blocking the downstream signaling cascades that lead to myofibroblast activation, SDF-1 secretion, and M2 macrophage polarization, ultimately reducing TGF-β production.
References
- 1. Neotuberostemonine attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neotuberostemonine and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]
- 3. Neotuberostemonine inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
An Introduction to the Therapeutic Potential of Stemona Alkaloids
The Stemonaceae plant family, a cornerstone of traditional medicine in East Asia, has yielded a class of structurally unique and pharmacologically potent compounds known as Stemona alkaloids. For centuries, extracts from these plants have been utilized for their pronounced antitussive, insecticidal, and anti-inflammatory properties. Among the diverse array of over 262 identified Stemona alkaloids, neotuberostemonone has emerged as a particularly promising therapeutic lead, demonstrating significant antitussive activity.[1] This technical guide provides a comprehensive overview of this compound and related Stemona alkaloids, focusing on their pharmacological activities, mechanisms of action, and the experimental methodologies crucial for their study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Pharmacological Activities and Quantitative Data
The primary therapeutic interest in this compound lies in its potent antitussive (cough-suppressing) effects. Studies have shown that this compound exhibits significant, dose-dependent inhibition of cough induced by citric acid aerosol in guinea pig models, a standard preclinical assay for evaluating antitussive agents.[2][3] The efficacy of this compound is reported to be comparable to that of codeine, a commonly used opioid-based antitussive, but importantly, it is suggested that its mechanism of action does not involve opioid receptors.
While specific ED50 or IC50 values for the antitussive activity of this compound are not consistently reported across publicly available literature, the dose-dependent nature of its effect is well-established. For instance, neotuberostemonine (B189803) has been shown to effectively ameliorate bleomycin-induced pulmonary fibrosis in mice at oral doses of 20 and 40 mg/kg per day.[4] In in-vitro studies, neotuberostemonine has demonstrated biological activity at concentrations ranging from 1 to 100 μM.[4]
Beyond its antitussive properties, this compound and related Stemona alkaloids exhibit a range of other biological activities, including anti-inflammatory and insecticidal effects. The insecticidal properties of Stemona alkaloids are attributed to their ability to inhibit acetylcholinesterase and act on nicotinic acetylcholine (B1216132) receptors. Tuberostemonine (B192615), a closely related alkaloid, has been shown to act as an open-channel blocker at glutamate (B1630785) receptors in the crayfish neuromuscular junction, highlighting the diverse neurological targets of this class of compounds.
A summary of the key pharmacological activities and available quantitative data for this compound and related Stemona alkaloids is presented in Table 1.
| Alkaloid | Pharmacological Activity | Model System | Quantitative Data |
| This compound | Antitussive | Citric acid-induced cough in guinea pigs | Dose-dependent inhibition |
| Anti-fibrotic | Bleomycin-induced pulmonary fibrosis in mice | Effective at 20 and 40 mg/kg/day (oral) | |
| Anti-inflammatory | Macrophage and fibroblast cell lines | Active at 1-100 μM | |
| Tuberostemonine | Neuromuscular blockade | Crayfish neuromuscular junction | Dose-dependent reduction of excitatory junctional potential (above 0.1 mM) |
| Stemofoline | Insecticidal | Various insect species | Potent activity |
| Didehydrostemofoline | Insecticidal | Various insect species | High toxicity in feeding assays |
Table 1: Summary of Pharmacological Activities and Quantitative Data for Selected Stemona Alkaloids
Mechanisms of Action and Signaling Pathways
The precise mechanism underlying the antitussive effect of this compound is an active area of research. It is understood to act on the cough reflex arc, which involves a complex interplay of peripheral sensory nerves and central processing in the brainstem. The fact that its action is independent of opioid receptors suggests a novel mechanism that could offer a significant advantage over traditional cough suppressants, which are often associated with undesirable side effects.
Recent studies have shed light on a potential mechanism involving the regulation of Hypoxia-Inducible Factor-1α (HIF-1α) signaling. This compound has been shown to inhibit the differentiation of lung fibroblasts into myofibroblasts by promoting the degradation of HIF-1α. This action suppresses the expression of downstream profibrotic factors. While this research was conducted in the context of pulmonary fibrosis, chronic inflammation and tissue remodeling are often underlying causes of persistent cough, suggesting a possible link between this pathway and the antitussive effects of this compound.
The proposed mechanism of action for the antitussive effect of this compound is depicted in the following signaling pathway diagram:
In contrast, the mechanism of action for tuberostemonine at the neuromuscular junction is more clearly defined. It acts as a non-competitive antagonist of glutamate receptors, physically blocking the ion channel when it is in the open state. This prevents the influx of ions and reduces postsynaptic depolarization, thereby inhibiting neuromuscular transmission.
The following diagram illustrates the workflow for investigating the mechanism of action of Stemona alkaloids:
Experimental Protocols
Isolation and Purification of this compound from Stemona tuberosa
The following is a generalized protocol for the isolation and purification of this compound from the roots of Stemona tuberosa, based on common alkaloid extraction techniques and methods reported for Stemona alkaloids.
1. Plant Material and Extraction:
-
Air-dried and powdered roots of Stemona tuberosa are macerated with 95% ethanol (B145695) at room temperature for several days.
-
The ethanol extract is filtered and concentrated under reduced pressure to yield a crude extract.
2. Acid-Base Extraction:
-
The crude extract is suspended in a 2% HCl solution and partitioned with a non-polar solvent (e.g., n-hexane or chloroform) to remove neutral and weakly basic compounds.
-
The acidic aqueous layer is then basified to a pH of 9-10 with an aqueous solution of NH4OH.
-
The basified solution is extracted with chloroform (B151607) to obtain the crude alkaloid fraction.
3. Chromatographic Separation:
-
The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol (B129727).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and further purified using preparative high-performance liquid chromatography (prep-HPLC).
4. Preparative HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol and water is a common mobile phase system.
-
Detection: UV detection is used to monitor the elution of compounds.
-
Fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the purified compound.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the quantitative analysis of this compound and other Stemona alkaloids in plant extracts and biological samples.
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV or evaporative light scattering detector - ELSD) is required.
2. Chromatographic Conditions:
-
Column: An Agilent TC-C18 column or equivalent is suitable for the separation.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and a triethylamine (B128534) aqueous solution (e.g., 0.1%) is often employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.
-
Detection: UV detection at a wavelength of 283 nm or ELSD can be used.
3. Sample and Standard Preparation:
-
A stock solution of purified this compound is prepared in methanol to create a calibration curve.
-
Plant extracts are prepared by refluxing the powdered material in methanol, followed by solid-phase extraction (SPE) for cleanup before injection.
Bioassay for Antitussive Activity: Citric Acid-Induced Cough in Guinea Pigs
This in vivo assay is a widely accepted model for evaluating the efficacy of antitussive agents.
1. Animals:
-
Male Dunkin-Hartley guinea pigs are commonly used.
2. Acclimatization and Baseline Measurement:
-
Animals are placed individually in a transparent chamber and exposed to an aerosol of 0.9% saline for a set period to acclimatize.
-
To induce coughing, they are then exposed to a continuous aerosol of citric acid (e.g., 0.4 M in 0.9% saline) for a defined duration (e.g., 7 minutes).
-
The number of coughs is counted by trained observers, often validated by audio and spectrogram analysis.
3. Drug Administration and Testing:
-
Animals are orally or intraperitoneally administered with the test compound (this compound), a positive control (e.g., codeine), or a vehicle control.
-
After a specific pre-treatment time (e.g., 30-60 minutes), the animals are re-exposed to the citric acid aerosol.
-
The number of coughs is again recorded, and the percentage inhibition of the cough response is calculated.
Structure Elucidation by NMR and Mass Spectrometry
The definitive identification and structural elucidation of this compound and other novel Stemona alkaloids rely on a combination of spectroscopic techniques.
1. Mass Spectrometry (MS):
-
High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.
-
Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns, which aids in structural elucidation.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provides fundamental information about the number and types of protons and carbons in the molecule.
-
2D NMR: A suite of 2D NMR experiments is crucial for assembling the molecular structure:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
The following diagram outlines the general workflow for the isolation and characterization of Stemona alkaloids:
Conclusion
This compound and its related Stemona alkaloids represent a rich and underexplored source of novel therapeutic agents. The potent antitussive activity of this compound, coupled with its likely non-opioid mechanism of action, positions it as a highly attractive candidate for the development of new cough therapies. The diverse biological activities of the broader Stemona alkaloid class, including their insecticidal and anti-inflammatory properties, further underscore their potential for various pharmaceutical and agrochemical applications. This technical guide provides a foundational resource for researchers to delve into the fascinating chemistry and pharmacology of these compounds, offering a roadmap for their isolation, characterization, and evaluation. Further investigation into the precise mechanisms of action and the optimization of their therapeutic profiles through medicinal chemistry efforts will be crucial in unlocking the full potential of this compound and the rich chemical diversity of the Stemona genus.
References
- 1. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral absorption and antitussive activity of tuberostemonine alkaloids from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neotuberostemonine attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Neotuberostemonone: A Technical Guide for Researchers
An in-depth exploration of the pharmacological properties and mechanisms of action of Neotuberostemonone, a promising natural alkaloid.
Introduction
This compound, a principal alkaloid isolated from the roots of Stemona tuberosa, has garnered significant scientific interest due to its diverse and potent biological activities. Traditionally used in Chinese medicine for its antitussive properties, recent research has unveiled its potential in treating a range of conditions, including pulmonary fibrosis and inflammatory disorders. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a focus on its mechanisms of action, supported by experimental data and detailed methodologies for the research community.
Core Biological Activities and Quantitative Data
The primary biological activities of this compound investigated to date include antitussive, anti-inflammatory, and anti-fibrotic effects. The following tables summarize the key quantitative findings from various experimental models.
| Biological Activity | Experimental Model | Key Parameters Measured | Dosage/Concentration | Observed Effect | Reference |
| Antitussive | Citric acid-induced cough in guinea pigs | Cough frequency | Dose-dependent | Significant inhibition of cough | [1][2] |
| Anti-pulmonary Fibrosis | Bleomycin-induced pulmonary fibrosis in mice | Lung histopathology, Collagen deposition, α-SMA expression, TGF-β1 levels | 20 and 40 mg/kg/day (oral) | Amelioration of lung fibrosis, reduced inflammatory cell counts, and decreased expression of profibrotic markers | [1] |
| Anti-pulmonary Fibrosis | Bleomycin-induced pulmonary fibrosis in mice | HIF-1α, TGF-β, FGF2, α-SMA levels | 30 mg/kg/day (oral) | Attenuation of pulmonary fibrosis by inhibiting HIF-1α and downstream profibrotic factors | [3] |
| Inhibition of Macrophage M2 Polarization | RAW 264.7 macrophage cell line | Arginase-1 (M2 marker) and iNOS (M1 marker) expression | 1, 10, 100 µM | Dose-dependent reduction of Arginase-1 expression; iNOS expression reduced only at 100 µM | [1] |
Table 1: Summary of in vivo and in vitro biological activities of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's biological activities.
Citric Acid-Induced Cough Model in Guinea Pigs
This model is a standard method for evaluating the antitussive potential of novel compounds.
-
Animals: Male Hartley guinea pigs are typically used.
-
Acclimatization: Animals are acclimatized to the experimental environment before the study.
-
Cough Induction: Guinea pigs are placed in a whole-body plethysmograph and exposed to an aerosol of citric acid (commonly 0.4 M) for a defined period (e.g., 10 minutes) to induce coughing.
-
Drug Administration: this compound is administered, often intraperitoneally or orally, at various doses prior to citric acid exposure. A vehicle control group is included.
-
Data Acquisition: The number of coughs is recorded during the exposure and a subsequent observation period using a specialized sound and pressure monitoring system.
-
Data Analysis: The cough frequency in the this compound-treated groups is compared to the vehicle control group to determine the percentage of inhibition. A dose-response relationship is often established.
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This widely used model mimics key features of human pulmonary fibrosis.
-
Animals: C57BL/6 or ICR male mice are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) (e.g., 3.5 U/kg) is administered to anesthetized mice. A sham group receives saline.
-
Treatment: Oral administration of this compound (e.g., 20-40 mg/kg/day) is typically initiated several days after bleomycin administration and continued for a specified duration (e.g., 14-21 days).
-
Assessment of Fibrosis:
-
Histopathology: Lungs are harvested, fixed, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition, respectively.
-
Biochemical Analysis: Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell counts and cytokine levels. Lung tissue homogenates are used to quantify collagen content (e.g., via hydroxyproline (B1673980) assay) and the expression of fibrotic markers like α-smooth muscle actin (α-SMA) and Transforming Growth Factor-beta 1 (TGF-β1) by Western blot or immunohistochemistry.
-
Macrophage Polarization Assay
This in vitro assay is used to determine the effect of this compound on macrophage activation states.
-
Cell Line: The murine macrophage cell line RAW 264.7 is commonly used.
-
Cell Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Polarization:
-
M1 Polarization: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) and interferon-gamma (IFN-γ).
-
M2 Polarization: Cells are stimulated with interleukin-4 (IL-4) (e.g., 40 ng/mL).
-
-
Treatment: this compound is added to the cell culture at various concentrations (e.g., 1, 10, 100 µM) during the polarization process.
-
Analysis of Polarization Markers:
-
Gene Expression: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of M1 markers (e.g., inducible nitric oxide synthase - iNOS, TNF-α) and M2 markers (e.g., Arginase-1, CD206).
-
Protein Expression: Western blot analysis is performed to assess the protein levels of M1 and M2 markers.
-
Western Blot Analysis for Signaling Pathways
This technique is crucial for elucidating the molecular mechanisms underlying this compound's effects.
-
Sample Preparation: Protein lysates are prepared from treated cells or tissues. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, IκBα for the NF-κB pathway; p-Smad2/3, Smad2/3 for the TGF-β pathway). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and fibrosis.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway.
Figure 1: this compound inhibits the NF-κB signaling pathway.
Modulation of the TGF-β/HIF-1α Signaling Pathway in Pulmonary Fibrosis
The Transforming Growth Factor-beta (TGF-β) pathway is a primary driver of fibrosis. This compound has been demonstrated to interfere with this pathway, in part by regulating Hypoxia-Inducible Factor-1 alpha (HIF-1α).
Figure 2: this compound's role in the TGF-β/HIF-1α pathway.
Regulation of Macrophage M2 Polarization
Macrophages can be polarized into pro-inflammatory (M1) or anti-inflammatory/pro-fibrotic (M2) phenotypes. This compound has been shown to suppress the M2 polarization of macrophages, which is implicated in the progression of pulmonary fibrosis.
Figure 3: this compound suppresses M2 macrophage polarization.
Conclusion and Future Directions
This compound has emerged as a compelling natural product with significant therapeutic potential, particularly in the realms of respiratory and inflammatory diseases. Its demonstrated antitussive, anti-inflammatory, and anti-fibrotic activities are underpinned by its ability to modulate critical signaling pathways such as NF-κB and TGF-β/HIF-1α, as well as to influence immune cell phenotypes like macrophage polarization.
The data and protocols presented in this guide offer a solid foundation for further research into the pharmacological applications of this compound. Future investigations should focus on:
-
Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and efficacy.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the development of more potent and selective therapeutic agents.
-
Clinical Trials: Given the promising preclinical data, well-designed clinical trials are warranted to evaluate the safety and efficacy of this compound in human populations for conditions such as chronic cough and pulmonary fibrosis.
This in-depth technical guide serves as a valuable resource for researchers, scientists, and drug development professionals, aiming to accelerate the translation of this compound from a promising natural compound to a clinically relevant therapeutic agent.
References
- 1. Neotuberostemonine attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 3. Neotuberostemonine inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Neotuberostemonone: A Spectroscopic Approach
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of Neotuberostemonone, a significant alkaloid isolated from the roots of Stemona tuberosa. The structural elucidation of this natural product relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document compiles the key data into a structured format to facilitate its use in research and drug development endeavors.
Spectroscopic Data Summary
The definitive characterization of this compound is achieved through the detailed analysis of its spectroscopic signatures. The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
| Technique | Key Data Points |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula: C₂₂H₃₁NO₅ |
| Infrared (IR) Spectroscopy | Characteristic Absorptions (cm⁻¹): Carbonyl groups, hydroxyl groups, C-N and C-O bonds. |
| ¹H Nuclear Magnetic Resonance (NMR) | Chemical shifts (δ) and coupling constants (J) for each proton. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Chemical shifts (δ) for each carbon atom. |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections detail the methodologies typically employed for the characterization of this compound.
Isolation of this compound
This compound is a known alkaloid that has been isolated from the roots of Stemona species. The general procedure involves extraction of the plant material with a suitable solvent, followed by a series of chromatographic separations to purify the target compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Samples are typically dissolved in deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) with tetramethylsilane (B1202638) (TMS) as the internal standard. Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data.
Mass Spectrometry (MS): High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This technique provides the accurate mass of the molecular ion, which is crucial for determining the elemental composition.
Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample is typically prepared as a thin film on a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum reveals the presence of key functional groups within the molecule.
Visualization of the Characterization Workflow
The logical flow of the experimental process for characterizing this compound can be visualized as follows:
Disclaimer: As of the last update, specific, publicly available, tabulated ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound could not be located in the searched scientific literature. The information provided herein is based on general knowledge of the characterization of similar natural products. Researchers are advised to consult the primary literature that first reported the isolation and structure elucidation of this compound for the complete and original data.
Neotuberostemonone: A Technical Guide for Drug Development Professionals
Abstract
Neotuberostemonone, a complex alkaloid isolated from the roots of Stemona species, represents a promising scaffold for the development of novel therapeutic agents. With a molecular formula of C₂₂H₃₁NO₆ and a molecular weight of approximately 405.49 g/mol , this natural product belongs to a class of compounds renowned for their diverse biological activities.[1] Traditionally, extracts from Stemona plants have been utilized in folk medicine for their antitussive, anti-helminthic, and insecticidal properties. This guide provides a comprehensive overview of the known technical data for this compound, including its physicochemical properties. In the absence of extensive specific data for this molecule, this document also extrapolates potential biological activities and mechanisms of action based on the broader family of Stemona alkaloids, with a particular focus on their well-documented insecticidal effects. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this unique natural product.
Core Molecular Data
This compound possesses a distinct and complex chemical structure, which is fundamental to its biological activity. The core quantitative data for this molecule are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₁NO₆ | [1] |
| Molecular Weight | 405.491 g/mol | [1] |
| CAS Number | 954379-68-1 | [1] |
Biological Activity of Stemona Alkaloids
While specific experimental data on the biological activities of this compound are limited in publicly accessible literature, the broader class of Stemona alkaloids, to which it belongs, has been the subject of numerous pharmacological studies. These studies provide a strong indication of the potential therapeutic areas for this compound.
| Biological Activity | Description |
| Insecticidal | Stemona extracts and their constituent alkaloids have demonstrated significant insecticidal and antifeedant activities against a variety of insect pests. This is the most extensively documented biological effect. |
| Antitussive | Traditional use of Stemona roots for treating coughs and respiratory ailments is supported by pharmacological studies on various alkaloid components. |
| Anti-inflammatory | Certain Stemona alkaloids have been shown to possess anti-inflammatory properties, suggesting potential applications in treating inflammatory conditions. |
| Antimicrobial | Extracts from Stemona species have exhibited activity against a range of microbial pathogens. |
| Anticancer | Preliminary studies have indicated that some Stemona alkaloids may have cytotoxic effects on cancer cell lines. |
Postulated Mechanism of Action: Neurotoxicity in Insects
Given the prominent insecticidal activity of Stemona alkaloids, a primary mechanism of action is likely centered on the insect nervous system. A common target for natural and synthetic insecticides is the nicotinic acetylcholine (B1216132) receptor (nAChR). Disruption of nAChR function leads to paralysis and death in insects. While the specific interaction of this compound with nAChRs has not been definitively elucidated, a hypothetical signaling pathway illustrating this common insecticidal mechanism is presented below. This model serves as a plausible framework for guiding future experimental investigations into this compound's mode of action.
Caption: Postulated mechanism of this compound neurotoxicity in insects.
Experimental Protocols: A General Framework
Isolation and Purification of this compound
-
Extraction: Dried and powdered roots of a Stemona species (e.g., Stemona tuberosa) are subjected to solvent extraction, typically with methanol (B129727) or ethanol.
-
Fractionation: The crude extract is then partitioned with solvents of varying polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their chemical properties.
-
Chromatography: The bioactive fractions are subjected to repeated column chromatography (e.g., silica (B1680970) gel, Sephadex) and preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Assessment of Insecticidal Activity
-
Test Organisms: A selection of relevant insect pests (e.g., fruit flies, aphids, mosquito larvae) are cultured under controlled laboratory conditions.
-
Bioassays:
-
Topical Application: Known concentrations of this compound dissolved in a suitable solvent (e.g., acetone) are applied directly to the dorsal thorax of adult insects.
-
Feeding Assay: this compound is incorporated into the diet of the insects at various concentrations.
-
Contact Vial Assay: Glass vials are coated with a film of this compound, and insects are introduced into the vials.
-
-
Data Collection: Mortality and sublethal effects (e.g., paralysis, reduced feeding) are recorded at specific time points (e.g., 24, 48, 72 hours).
-
Data Analysis: The collected data are used to calculate key toxicological parameters such as the median lethal dose (LD₅₀) and the median lethal concentration (LC₅₀).
The logical workflow for such an experimental approach is depicted below.
Caption: General experimental workflow for this compound bioactivity studies.
Future Directions and Conclusion
This compound stands as a molecule of significant interest within the rich chemical landscape of Stemona alkaloids. While its physicochemical properties are defined, a substantial gap exists in the understanding of its specific biological activities and mechanisms of action. The strong precedent for insecticidal activity within this class of compounds suggests that neurotoxicity is a primary area for investigation. Future research should prioritize comprehensive screening of this compound against a panel of insect pests and elucidation of its molecular target, with a particular focus on nicotinic acetylcholine receptors. Furthermore, exploration of its potential antitussive and anti-inflammatory properties, in line with the traditional uses of its source plants, could unveil novel therapeutic applications. This technical guide serves as a call to action for the scientific community to further investigate this promising natural product.
References
Methodological & Application
Application Notes and Protocols for Neotuberostemonone Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of neotuberostemonone, a bioactive alkaloid from the roots of Stemona tuberosa. The document includes comparative data on different extraction methods, step-by-step experimental procedures, and an overview of the key signaling pathways modulated by Stemona alkaloids.
Extraction of this compound from Stemona tuberosa
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Below is a summary of common extraction techniques with relevant data.
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Solvent System | Key Parameters | Reported Yield of Total Alkaloids/Specific Compounds | Source |
| Reflux Extraction | 95% Ethanol (B145695) | Reflux at 60°C for 2 hours (repeated twice) | While specific yields for this compound are not detailed, this method was successfully used to isolate 29 different Stemona alkaloids, including neotuberostemonine.[1] | [1] |
| Ultrasonic-Assisted Extraction (UAE) | 80% Methanol (B129727) | Ultrasonic apparatus, room temperature. | This method yielded a crude extract from which eight alkaloids, including neotuberostemonine, were isolated. Quantitative yields for individual compounds were not provided.[2] | [2] |
| Maceration with Partitioning | Methanol, n-hexane, Ethyl acetate, n-Butanol | The initial methanol extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol. | From a 3.6 kg methanol extract, 98 g of ethyl acetate-soluble extract was obtained. Further purification yielded 21.8 mg of a related tuberostemonine (B192615) compound, representing a 0.00023% w/w yield from the initial dried root material. | N/A |
Note: The yields of specific alkaloids like this compound can vary significantly based on the plant material's geographic origin, age, and harvesting time. The data presented here is for comparative purposes to guide method selection.
Experimental Protocols: Extraction
Protocol 1: Reflux Extraction
This protocol is based on a method used for the large-scale extraction of various Stemona alkaloids.[1]
-
Preparation of Plant Material: Air-dry the roots of Stemona tuberosa and grind them into a coarse powder.
-
Extraction:
-
Place 1 kg of the powdered root material into a round-bottom flask.
-
Add 5 L of 95% ethanol.
-
Heat the mixture to 60°C and reflux for 2 hours with constant stirring.
-
Allow the mixture to cool and then filter to separate the extract from the solid plant material.
-
Repeat the extraction process on the plant residue with a fresh 5 L of 95% ethanol for another 2 hours.
-
Combine the filtrates from both extractions.
-
-
Concentration: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude alkaloid extract.
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
This method offers a more rapid extraction compared to conventional techniques.
-
Preparation of Plant Material: Air-dry the roots of Stemona tuberosa and grind them into a fine powder.
-
Extraction:
-
Place 100 g of the powdered root material into a suitable beaker.
-
Add 1 L of 80% methanol.
-
Place the beaker in an ultrasonic bath.
-
Sonicate the mixture for 60 minutes at room temperature.
-
Filter the mixture to separate the extract.
-
-
Concentration: Remove the solvent from the filtrate under vacuum using a rotary evaporator to yield the crude extract.
Purification of this compound
A multi-step purification process involving column chromatography and High-Performance Liquid Chromatography (HPLC) is typically required to obtain high-purity this compound.
Experimental Protocols: Purification
Protocol 3: Silica (B1680970) Gel Column Chromatography
This protocol describes the initial fractionation of the crude alkaloid extract.
-
Preparation of the Column:
-
Prepare a slurry of silica gel (100-200 mesh) in chloroform (B151607).
-
Pack a glass column (e.g., 5 cm diameter x 50 cm length) with the silica gel slurry.
-
Allow the solvent to drain until it is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the powdered sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by increasing the percentage of methanol (e.g., 100:1, 50:1, 25:1, 10:1, 5:1, 1:1, 0:100 v/v).
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions that show a high concentration of the target compound.
-
Protocol 4: High-Performance Liquid Chromatography (HPLC)
This protocol is for the final purification of this compound to achieve high purity.
-
HPLC System and Column:
-
Use a preparative HPLC system equipped with a UV detector.
-
Column: YMC-Pack ODS-A (C18), 250 x 20 mm, 5 µm particle size.
-
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Methanol or Acetonitrile
-
-
Gradient Elution:
-
Prepare a gradient program to separate this compound from other closely related alkaloids. A suggested starting point is a linear gradient from 30% B to 70% B over 40 minutes. The optimal gradient may need to be developed based on the specific mixture of alkaloids.
-
Set the flow rate to an appropriate level for the column dimensions (e.g., 5-10 mL/min for a 20 mm ID column).
-
-
Detection and Fraction Collection:
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Collect the peak corresponding to this compound based on its retention time, which can be determined by running an analytical standard if available.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Confirm the purity of the final product using analytical HPLC and assess its structure by spectroscopic methods (NMR, MS).
-
Signaling Pathways Modulated by Stemona tuberosa Alkaloids
Recent research has indicated that alkaloids from Stemona tuberosa (STA) exert their biological effects by modulating key cellular signaling pathways, particularly the PI3K/Akt and JNK/p38 MAPK pathways.
Experimental Workflow for Extraction and Purification
Caption: Workflow for this compound Extraction and Purification.
PI3K/Akt and JNK/p38 MAPK Signaling Pathways
Caption: Modulation of PI3K/Akt and JNK/p38 MAPK Pathways by STA.
References
Application Notes and Protocols for the Synthesis and Bio-evaluation of Neotuberostemonone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of Neotuberostemonone derivatives and their subsequent evaluation in a panel of biological assays. The protocols outlined below are intended to serve as a foundational methodology for the exploration of this promising class of natural product analogues in the pursuit of novel therapeutic agents.
Synthesis of this compound Derivatives
This compound belongs to the Stemona alkaloids, a class of natural products known for their complex structures and diverse biological activities.[1] The synthesis of the core structure is a significant challenge, and as of now, a total synthesis of this compound has not been reported in the reviewed literature.[2] However, strategies for the synthesis of related Stemona alkaloids like stenine (B102979) and tuberostemonine (B192615) have been developed, often employing sophisticated chemical transformations such as the Diels-Alder reaction and intramolecular Schmidt reaction to construct the characteristic pyrrolo[1,2-a]azepine core.[2][3]
The proposed synthetic strategy for generating a library of this compound derivatives focuses on the modification of the butyrolactone moiety, a common feature in many biologically active natural products. This approach allows for the rapid generation of a diverse set of analogues from a common advanced intermediate or the natural product itself, if available.
General Synthetic Strategy
The derivatization of the γ-butyrolactone ring can be achieved through various chemical transformations. A general workflow is proposed below, starting from the this compound core.
Caption: Proposed workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of Amide Derivatives (Aminolysis)
This protocol describes a general procedure for the aminolysis of the lactone ring of this compound to generate a library of amide derivatives.
Materials:
-
This compound (or a suitable precursor)
-
A library of primary and secondary amines (e.g., benzylamine, morpholine, piperidine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add the desired amine (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure amide derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Biological Evaluation of this compound Derivatives
Based on the known biological activities of Stemona alkaloids, which include antitussive, insecticidal, antimicrobial, and cytotoxic effects, a panel of in vitro bioassays is recommended for the preliminary screening of the synthesized this compound derivatives.[4]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Table 1: Hypothetical Cytotoxicity Data of this compound Derivatives against HeLa Cells
| Compound | R Group | IC₅₀ (µM) |
| This compound | - | > 100 |
| NTD-Amide-01 | Benzyl | 25.3 |
| NTD-Amide-02 | Morpholinyl | 42.1 |
| NTD-Ester-01 | Methyl | 78.5 |
| NTD-Diol-01 | - | > 100 |
| Doxorubicin | - | 0.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound | R Group | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| This compound | - | 128 | >256 |
| NTD-Amide-01 | Benzyl | 32 | 128 |
| NTD-Amide-02 | Morpholinyl | 64 | >256 |
| NTD-Ester-01 | Methyl | >256 | >256 |
| NTD-Diol-01 | - | 128 | >256 |
| Ciprofloxacin | - | 0.5 | 0.25 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.
Table 3: Hypothetical Anti-inflammatory Activity of this compound Derivatives
| Compound | R Group | NO Inhibition IC₅₀ (µM) |
| This compound | - | 85.2 |
| NTD-Amide-01 | Benzyl | 15.7 |
| NTD-Amide-02 | Morpholinyl | 33.4 |
| NTD-Ester-01 | Methyl | 62.1 |
| NTD-Diol-01 | - | 91.5 |
| Dexamethasone | - | 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Proposed Signaling Pathways for Further Investigation
While the specific molecular targets of this compound are not yet elucidated, its observed biological activities suggest potential modulation of key signaling pathways.
Apoptosis Pathway (in Cytotoxicity)
For derivatives exhibiting significant cytotoxicity, investigating their ability to induce apoptosis is a logical next step. This can be explored by examining the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.
Caption: A simplified diagram of the intrinsic apoptosis pathway.
NF-κB Signaling Pathway (in Inflammation)
The inhibition of nitric oxide production often involves the modulation of the NF-κB signaling pathway, a key regulator of inflammatory responses.
Caption: A simplified diagram of the NF-κB signaling pathway.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isolation and Bioactivities of Stemona Alkaloid: A Review | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vitro Evaluation of Neotuberostemonone Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro assays relevant to assessing the biological activities of Neotuberostemonone, a major alkaloid isolated from Stemona tuberosa. The protocols detailed below are based on established methodologies and are intended to facilitate the investigation of this compound's therapeutic potential.
Overview of this compound's Biological Activities
This compound has been primarily associated with antitussive and anti-inflammatory properties. While its antitussive effects have been demonstrated in in vivo models, its anti-inflammatory mechanisms are being actively explored through in vitro studies. Evidence suggests that this compound can modulate macrophage activity, a key component of the inflammatory response. Additionally, related compounds from Stemona species have shown potential in reversing multidrug resistance in cancer cells, indicating a possible role for this compound in oncology research.
This document outlines protocols for the following in vitro assays:
-
Anti-inflammatory Activity:
-
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cytokine (TNF-α and IL-6) Production Assay
-
-
Cytotoxicity:
-
MTT Assay for Cell Viability
-
-
Other Potential Activities (Exploratory):
-
Acetylcholinesterase (AChE) Inhibition Assay
-
Insecticidal Activity Assay
-
Anthelmintic Activity Assay
-
Quantitative Data Summary
Currently, specific quantitative data for this compound across a wide range of in vitro assays is limited in publicly available literature. The following table summarizes the known activities and provides a template for recording experimental data.
| Biological Activity | Assay | Cell Line/Enzyme | Key Parameter | Reported Value for this compound/Related Alkaloids | Reference |
| Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 | IC50 | Data not available for this compound. Some Stemona alkaloids show moderate inhibitory activity. | [1] |
| Macrophage Polarization | RAW 264.7 | - | Significantly reduces arginase-1 (M2 marker) expression. | [2] | |
| Cytotoxicity | Cell Viability (MTT Assay) | Various Cancer Cell Lines | IC50 | Data not available for this compound. Tuberostemonine reverses multidrug resistance in K562/ADR cells. | [3] |
| Antitussive | Citric Acid-Induced Cough | Guinea Pig (in vivo) | - | Significant antitussive activity observed. | [4][5] |
Experimental Protocols
Anti-inflammatory Activity Assays
Principle: This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[1][6][7]
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (cells with LPS and vehicle) and a negative control (cells without LPS).
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Determine the IC50 value (the concentration of this compound that inhibits 50% of NO production).
Principle: This assay quantifies the inhibitory effect of this compound on the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).[8][9][10]
Protocol:
-
Cell Culture and Seeding: Follow steps 1 and 2 from the NO Inhibition Assay protocol.
-
Treatment and Stimulation: Follow steps 3 and 4 from the NO Inhibition Assay protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell culture supernatant.
-
ELISA:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves coating the ELISA plate with a capture antibody, adding the supernatant samples and standards, adding a detection antibody, followed by a substrate solution.
-
-
Data Analysis: Measure the absorbance at the recommended wavelength. Create a standard curve using the provided standards and determine the concentration of TNF-α and IL-6 in each sample. Calculate the percentage of inhibition for each cytokine at different concentrations of this compound.
Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals.[3]
Protocol:
-
Cell Seeding: Seed the desired cancer cell lines (e.g., K562, MCF-7, HeLa) in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).
Exploratory In Vitro Assays
Principle: This colorimetric assay, based on the Ellman method, measures the activity of acetylcholinesterase. The enzyme hydrolyzes acetylthiocholine (B1193921) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The rate of color formation is proportional to the enzyme activity and can be inhibited by compounds like this compound.[2][4][5][11]
Protocol:
-
Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and a solution of AChE enzyme.
-
Assay Procedure (in a 96-well plate):
-
Add 25 µL of ATCI solution, 125 µL of DTNB, and 50 µL of buffer to each well.
-
Add 25 µL of different concentrations of this compound.
-
Initiate the reaction by adding 25 µL of the AChE solution.
-
-
Data Analysis: Measure the absorbance at 405 nm at regular intervals for a set period. Calculate the percentage of inhibition and the IC50 value.
Principle: This assay evaluates the toxicity of this compound against a model insect, such as the fruit fly (Drosophila melanogaster) or mosquito larvae (Aedes aegypti), by exposing them to the compound and monitoring mortality.[12][13]
Protocol (Larval Toxicity Assay):
-
Test Organism: Use third-instar larvae of Aedes aegypti.
-
Treatment: Prepare different concentrations of this compound in a suitable solvent (e.g., ethanol). Add the solutions to beakers containing deionized water and 20-25 larvae.
-
Observation: Keep the beakers at a controlled temperature and observe larval mortality after 24 and 48 hours.
-
Data Analysis: Calculate the percentage of mortality and determine the LC50 value (the lethal concentration that kills 50% of the larvae).
Principle: This assay assesses the ability of this compound to inhibit the motility and/or egg hatching of a model helminth, such as the parasitic nematode Haemonchus contortus.[14][15][16][17]
Protocol (Adult Worm Motility Assay):
-
Parasite Collection: Collect adult Haemonchus contortus from the abomasum of freshly slaughtered sheep or goats.
-
Treatment: Place individual worms in wells of a 24-well plate containing phosphate-buffered saline (PBS) and different concentrations of this compound.
-
Observation: Observe the motility of the worms at different time points (e.g., 1, 2, 4, 6, 8 hours). Worms are considered dead if they show no movement upon gentle probing.
-
Data Analysis: Calculate the percentage of mortality at each concentration and time point.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Experimental Workflow Diagrams
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuberostemonine reverses multidrug resistance in chronic myelogenous leukemia cells K562/ADR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4.3. In Vitro Assay for AChE Inhibitory Activity [bio-protocol.org]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro production of TNF-alpha, IL-1 beta and IL-6 by mononuclear blood cells of patients with renal cell carcinoma undergoing rIL-2 treatment. Relation between clinical response and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro TNF-alpha and IL-6 production by adherent peripheral blood mononuclear cells obtained from type 1 and type 2 diabetic patients evaluated according to the metabolic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Insecticidal activity of essential oils from American native plants against Aedes aegypti (Diptera: Culicidae): an introduction to their possible mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. In Vitro Anthelmintic Activity of Crude Extracts of Aerial Parts of Cissus quadrangularis L. and Leaves of Schinus molle L. against Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. View of In vitro anthelmintic activities of three ethnomedicinal plant extracts against Haemonchus contortus | Spanish Journal of Agricultural Research [sjar.revistas.csic.es]
- 16. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Anthelmintic Activity of Three Tropical Plant Extracts on Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Neotuberostemonone in a Human Lung Cancer Xenograft Model
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, no specific in vivo experimental data for Neotuberostemonone has been published in peer-reviewed literature. The following application notes and protocols are based on the established anti-cancer properties of structurally related compounds, such as other monoterpenes, which are known to induce apoptosis in cancer cells. This document provides a generalized framework for a human lung cancer xenograft mouse model to evaluate the potential anti-tumor efficacy of this compound. Researchers should optimize these protocols based on the specific physicochemical properties of their this compound formulation.
Introduction
This compound, a natural product, belongs to a class of compounds that have demonstrated significant anti-cancer potential in preclinical studies. The presumed mechanism of action for many of these related compounds involves the induction of apoptosis in tumor cells. To evaluate the in vivo therapeutic efficacy of this compound, a robust and well-characterized animal model is essential. The A549 human lung adenocarcinoma xenograft model in immunocompromised mice is a widely accepted standard for preliminary anti-cancer drug screening.[1][2][3] This model allows for the assessment of a compound's ability to inhibit tumor growth in a living system.
These application notes provide a comprehensive guide to conducting an in vivo study of this compound using the A549 xenograft model, including detailed protocols for tumor induction, drug administration, and endpoint analysis.
Data Presentation
The following tables represent hypothetical quantitative data that could be generated from an in vivo study of this compound.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 1500 ± 250 | 0 |
| This compound | 10 | 1100 ± 180 | 26.7 |
| This compound | 25 | 750 ± 150 | 50.0 |
| This compound | 50 | 400 ± 100 | 73.3 |
| Positive Control | Varies | 300 ± 80 | 80.0 |
Table 2: Body Weight Monitoring
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) at Day 0 | Mean Body Weight (g) at Day 21 | Percent Change in Body Weight (%) |
| Vehicle Control | 0 | 22.5 ± 1.5 | 24.0 ± 1.8 | +6.7 |
| This compound | 10 | 22.3 ± 1.6 | 23.5 ± 1.7 | +5.4 |
| This compound | 25 | 22.6 ± 1.4 | 23.0 ± 1.5 | +1.8 |
| This compound | 50 | 22.4 ± 1.5 | 21.8 ± 1.6 | -2.7 |
| Positive Control | Varies | 22.5 ± 1.6 | 20.5 ± 1.9 | -8.9 |
Experimental Protocols
Protocol 1: A549 Human Lung Cancer Xenograft Mouse Model
1.1. Animal Model:
-
Species: Athymic Nude mice (nu/nu) or NOD/SCID mice.
-
Age: 6-8 weeks.
-
Sex: Female.
-
Supplier: Reputable commercial vendor.
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).[1]
1.2. Cell Culture and Implantation:
-
Cell Line: A549 human lung adenocarcinoma cell line.
-
Culture Conditions: Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest cells at 80-90% confluency using trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[1]
-
Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.
1.3. Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) twice weekly using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[1]
-
Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
Protocol 2: this compound Formulation and Administration
2.1. Formulation:
-
Solubility Testing: Due to the likely poor aqueous solubility of this compound, initial solubility tests in various pharmaceutically acceptable vehicles are necessary.[4][5][6][7]
-
Vehicle Selection: A common vehicle for poorly soluble compounds is a mixture of DMSO, Cremophor EL, and saline. A suggested starting formulation is 10% DMSO, 10% Cremophor EL, and 80% saline. The final concentration of DMSO should be kept low to avoid toxicity.
-
Preparation: Dissolve this compound in DMSO first, then add Cremophor EL and mix thoroughly. Finally, add saline dropwise while vortexing to form a clear solution or a stable emulsion. Prepare the formulation fresh daily.
2.2. Administration:
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.) are common routes for preclinical studies. The choice will depend on the compound's properties and the intended clinical route.
-
Dosage: Based on related compounds, a starting dose range of 10-50 mg/kg can be explored. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD).
-
Dosing Schedule: Administer the treatment daily or every other day for a period of 21 days.
-
Control Groups:
-
Vehicle Control: Administer the vehicle solution to a group of tumor-bearing mice.
-
Positive Control: A standard-of-care chemotherapeutic agent for lung cancer (e.g., paclitaxel) can be used as a positive control.
-
Protocol 3: Efficacy and Toxicity Evaluation
3.1. Efficacy Endpoints:
-
Tumor Growth Inhibition: The primary efficacy endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle control group.
-
Tumor Weight: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the average tumor weight for each group.
3.2. Toxicity Monitoring:
-
Body Weight: Monitor the body weight of each mouse twice weekly as an indicator of systemic toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Histopathology: At the end of the study, collect major organs (liver, kidney, spleen, etc.) for histopathological analysis to assess for any organ-specific toxicity.
3.3. Statistical Analysis:
-
Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test, to determine the statistical significance of the observed differences between the treatment groups. A p-value of < 0.05 is typically considered statistically significant.
Mandatory Visualizations
Caption: Experimental workflow for the in vivo evaluation of this compound.
Caption: Presumed apoptotic signaling pathway of this compound.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Formulation and Nanotechnology-Based Approaches for Solubility and Bioavailability Enhancement of Zerumbone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, characterization, and evaluation (in-vitro, ex-vivo, and in-vivo) of naturosomal nanocarriers for enhanced delivery and therapeutic efficacy of hesperetin | PLOS One [journals.plos.org]
- 6. In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Significantly Increased Aqueous Solubility of Piperine via Nanoparticle Formulation Serves as the Most Critical Factor for Its Brain Uptake Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Neotuberostemonone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neotuberostemonone is a bioactive alkaloid isolated from the roots of Stemona species (Stemonaceae), a plant genus used in traditional medicine, particularly for its antitussive and insecticidal properties.[1][2] Accurate and reliable quantification of this compound is essential for the quality control of herbal medicines, standardization of extracts, and for pharmacokinetic and pharmacodynamic studies in drug development. Due to the lack of strong UV-absorbing chromophores in many Stemona alkaloids, analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) are commonly employed.[3]
This document provides detailed protocols for the quantification of this compound using HPLC-ELSD, a widely used method for quality control, and a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which offers superior sensitivity and selectivity for analysis in complex biological matrices.
Analytical Methods for this compound Quantification
Two primary methods are presented for the robust quantification of this compound:
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method is well-suited for the simultaneous quantification of multiple Stemona alkaloids in raw materials and extracts.[3][4] ELSD is advantageous as it does not require the analyte to have a chromophore, making it ideal for compounds like this compound. It provides good sensitivity and reproducibility for quality control applications.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies, such as quantifying drug levels in plasma or tissue samples. By using Multiple Reaction Monitoring (MRM), LC-MS/MS can accurately measure trace amounts of this compound even in highly complex sample matrices.
Experimental Workflows and Protocols
Workflow 1: Sample Extraction from Radix Stemonae
The initial step involves the efficient extraction of alkaloids from the plant material, followed by a clean-up procedure to remove interfering substances. Solid-Phase Extraction (SPE) is a common and effective technique for this purpose.
Caption: Workflow for extraction and preparation of this compound.
Protocol 1: Sample Preparation from Radix Stemonae
This protocol is adapted from validated methods for extracting Stemona alkaloids.
-
Extraction:
-
Accurately weigh 1.0 g of powdered Radix Stemonae into a flask.
-
Add 25 mL of a methanol-ammonia solution (50:1, v/v).
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the residue one more time.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Dissolve the dried residue in 10 mL of an appropriate solvent for loading.
-
Condition a C18 SPE cartridge by passing methanol (B129727) followed by water.
-
Load the dissolved sample onto the cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the target alkaloids, including this compound, with a methanol-ammonia solution.
-
Evaporate the eluate to dryness and reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL) for analysis. Filter through a 0.45 µm syringe filter before injection.
-
Workflow 2: HPLC-ELSD Analysis
Caption: Analytical workflow for HPLC-ELSD quantification.
Protocol 2: Quantification by HPLC-ELSD
This protocol is based on established methods for the quality control of Radix Stemonae.
-
Instrumentation:
-
High-Performance Liquid Chromatography system with a quaternary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing an additive like diethylamine (B46881) or formic acid to improve peak shape. A typical gradient might run from 10% to 50% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
ELSD Settings:
-
Drift Tube Temperature: 100-110 °C.
-
Nebulizer Gas (Nitrogen) Flow: 2.5-3.0 L/min.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.05 to 1.0 µg/mL).
-
-
Quantification:
-
The ELSD response is non-linear and typically requires a logarithmic transformation. Construct a calibration curve by plotting the log of the peak area against the log of the concentration.
-
Determine the concentration of this compound in the samples by interpolation from this calibration curve.
-
Workflow 3: LC-MS/MS Analysis
Caption: Analytical workflow for LC-MS/MS quantification.
Protocol 3: Proposed Method for Quantification by LC-MS/MS
This protocol is designed for high-sensitivity quantification, particularly in biological matrices.
-
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) or HPLC system.
-
Tandem mass spectrometer (e.g., triple quadrupole).
-
-
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A fast gradient, e.g., 5% B to 95% B in 5 minutes.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Settings (To be Optimized):
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Precursor Ion [M+H]⁺: this compound has a molecular formula of C₂₂H₃₃NO₄, giving a protonated molecule at m/z 376.25 (based on monoisotopic mass). This would be the precursor ion for MS/MS analysis.
-
Product Ions: These must be determined by infusing a standard solution of this compound and performing a product ion scan. Two to three specific and intense product ions should be selected for the Multiple Reaction Monitoring (MRM) method.
-
MRM Transitions:
-
Quantifier: 376.25 → Product Ion 1
-
Qualifier: 376.25 → Product Ion 2
-
-
Instrument Parameters: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.
-
-
Quantification:
-
Prepare calibration standards in the same matrix as the samples (e.g., plasma, blank extract) to compensate for matrix effects.
-
Construct a linear calibration curve by plotting the peak area against concentration.
-
An internal standard (ideally, a stable isotope-labeled version of this compound) should be used to ensure the highest accuracy and precision.
-
Quantitative Data Summary
The following tables summarize the validation parameters for the HPLC-ELSD method as reported in the literature.
Table 1: HPLC-ELSD Method Validation Parameters for Stemona Alkaloids
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (R²) | LOD (µg/mL) | LOQ (µg/mL) | Precision (RSD %) | Accuracy / Recovery (%) |
|---|---|---|---|---|---|---|
| This compound | 0.172–1.720 | > 0.9990 | 0.043 | 0.130 | < 3.4 | 96.6 - 103.7 |
| Croomine | 0.150–1.500 | > 0.9990 | 0.086 | 0.259 | < 3.4 | 96.6 - 103.7 |
| Stemoninine | 0.160–1.600 | > 0.9990 | 0.011 | 0.033 | < 3.4 | 96.6 - 103.7 |
| Tuberostemonine | 0.180–1.800 | > 0.9990 | 0.017 | 0.052 | < 3.4 | 96.6 - 103.7 |
Note: Data is compiled from similar validated methods. LOD = Limit of Detection; LOQ = Limit of Quantitation; RSD = Relative Standard Deviation.
Table 2: Content of this compound in Commercial Radix Stemonae Samples
| Sample Origin | This compound Content (mg/g) | Analytical Method |
|---|---|---|
| Commercial Batches (n=36) | 0.09 - 2.89 | HPLC-ELSD |
Note: This table illustrates the significant variation in alkaloid content across different commercial sources, highlighting the need for robust quality control methods.
References
- 1. [PDF] Tuberostemonine O from the Roots of Stemona tuberosa | Semantic Scholar [semanticscholar.org]
- 2. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of six alkaloid components from commercial stemonae radix by solid phase extraction-high-performance liquid chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality evaluation of Radix Stemonae through simultaneous quantification of bioactive alkaloids by high-performance liquid chromatography coupled with diode array and evaporative light scattering detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neotuberostemonone as a Reference Standard in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction to Neotuberostemonone
This compound is a prominent alkaloid isolated from the roots of Stemona tuberosa, a plant with a long history in traditional medicine for treating respiratory ailments. As a reference standard, this compound is crucial for the accurate quantification and pharmacological investigation of Stemona-derived extracts and related compounds. Its primary, well-documented pharmacological activities include potent antitussive (cough suppressant) and anti-inflammatory effects, making it a valuable tool for research in respiratory diseases.
Pharmacological Applications
This compound serves as a key reference compound in the following research areas:
-
Antitussive Drug Discovery: For the screening and development of new cough suppressant therapies.
-
Anti-inflammatory Research: Particularly in the context of lung inflammation and chronic obstructive pulmonary disease (COPD).
-
Pulmonary Fibrosis Research: Investigating its potential to mitigate fibrotic processes in the lungs.[1]
-
Natural Product Chemistry: As a standard for the isolation and characterization of other Stemona alkaloids.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and a closely related analogue, Tuberostemonine N.
Table 1: Antitussive Activity of this compound
| Experimental Model | Organism | Doses Administered (Intraperitoneal) | Observed Effect (Cough Inhibition) | Reference |
| Citric Acid-Induced Cough | Guinea Pig | 10 mg/kg | 41.0% | [2] |
| Citric Acid-Induced Cough | Guinea Pig | 20 mg/kg | 62.2% | [2] |
| Citric Acid-Induced Cough | Guinea Pig | 40 mg/kg | 76.5% | [2] |
Table 2: Anti-inflammatory Activity of this compound and Tuberostemonine N
| Compound | Experimental Model | Organism | Doses Administered | Key Findings | Reference |
| This compound | Bleomycin-Induced Pulmonary Fibrosis | Mouse | 20 and 40 mg/kg (oral) | - Significantly decreased total inflammatory cells and macrophages in bronchoalveolar lavage fluid (BALF).- Inhibited M2 macrophage polarization. | [1] |
| Tuberostemonine N | Cigarette Smoke-Induced Lung Inflammation | Mouse | 1, 5, and 10 mg/kg (intraperitoneal) | - Significantly decreased neutrophils, macrophages, and lymphocytes in BALF.- Significantly inhibited the secretion of pro-inflammatory cytokines and chemokines in BALF. | [3] |
Mechanism of Action: Anti-inflammatory Effects
This compound exerts its anti-inflammatory effects, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . This has been demonstrated in the context of osteoclastogenesis, where this compound blocked the activation of NF-κB. The NF-κB pathway is a critical regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting this pathway, this compound can effectively suppress the inflammatory cascade.
Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Experimental Protocols
The following are detailed protocols for key in vivo experiments to assess the pharmacological activity of this compound.
Protocol: Citric Acid-Induced Cough in Guinea Pigs (Antitussive Assay)
This protocol is adapted from established methods for evaluating antitussive agents.[2]
Experimental Workflow:
Caption: Workflow for the citric acid-induced cough assay in guinea pigs.
Materials and Reagents:
-
Male Hartley guinea pigs (300-400 g)
-
This compound reference standard
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
Citric acid
-
Whole-body plethysmograph
-
Ultrasonic nebulizer
Procedure:
-
Animal Acclimatization: House guinea pigs in a controlled environment for at least one week before the experiment.
-
Dosing:
-
Prepare solutions of this compound at the desired concentrations (e.g., 10, 20, 40 mg/kg) in the vehicle.
-
Administer the this compound solution or vehicle intraperitoneally (i.p.) to the guinea pigs.
-
-
Cough Induction:
-
Thirty minutes after dosing, place each guinea pig individually into the whole-body plethysmograph.
-
Expose the animal to an aerosol of 0.1 M citric acid generated by an ultrasonic nebulizer for 10 minutes.
-
-
Data Recording:
-
Record the number of coughs for 10 minutes immediately following the start of the citric acid exposure. Coughs are identified by their characteristic sound and the associated sharp thoracic pressure changes.
-
-
Data Analysis:
-
Calculate the mean number of coughs for the vehicle control group and each this compound-treated group.
-
Determine the percentage inhibition of cough for each dose using the formula: % Inhibition = [(Mean coughs in control) - (Mean coughs in treated)] / (Mean coughs in control) x 100
-
Protocol: Cigarette Smoke-Induced Lung Inflammation in Mice (Anti-inflammatory Assay)
This protocol is based on established models of COPD and lung inflammation.[3]
Experimental Workflow:
Caption: Workflow for the cigarette smoke-induced lung inflammation assay in mice.
Materials and Reagents:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound reference standard
-
Vehicle (e.g., sterile saline)
-
Standard research cigarettes
-
Whole-body smoke exposure chamber
-
Phosphate-buffered saline (PBS)
-
Reagents for cell counting and differentiation (e.g., Wright-Giemsa stain)
-
ELISA kits for relevant cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week.
-
Cigarette Smoke Exposure:
-
Place mice in a whole-body exposure chamber.
-
Expose the mice to mainstream cigarette smoke from a set number of cigarettes (e.g., 6 cigarettes/day) for a defined period (e.g., 4 weeks). A control group is exposed to room air only.
-
-
Dosing:
-
Prepare solutions of this compound (or a related compound like Tuberostemonine N) at the desired concentrations (e.g., 1, 5, 10 mg/kg).
-
Administer the solution or vehicle via intraperitoneal injection one hour before each smoke exposure session.
-
-
Bronchoalveolar Lavage (BAL):
-
24 hours after the final smoke exposure, euthanize the mice.
-
Expose the trachea and cannulate it.
-
Instill and withdraw a fixed volume of cold PBS (e.g., 3 x 0.5 mL) into the lungs.
-
Pool the recovered fluid (BALF).
-
-
Analysis of Inflammatory Cells:
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (neutrophils, macrophages, lymphocytes).
-
-
Cytokine Analysis:
-
Use the supernatant from the BALF centrifugation.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the total and differential cell counts, and cytokine concentrations between the air-exposed control, smoke-exposed vehicle, and smoke-exposed this compound-treated groups using appropriate statistical tests (e.g., ANOVA).
-
Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in accordance with all applicable regulations and institutional guidelines regarding animal care and use.
References
- 1. Neotuberostemonine attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tuberostemonine N, an active compound isolated from Stemona tuberosa, suppresses cigarette smoke-induced sub-acute lung inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the In Vitro Effects of Neotuberostemonone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial in vitro characterization of Neotuberostemonone, a novel or understudied natural compound. The protocols outlined here follow a logical progression, starting from broad cytotoxicity screening to more detailed mechanistic studies, including the analysis of cell death pathways and cell cycle perturbations.
Application Note 1: Initial Cytotoxicity Screening of this compound
The first step in evaluating a new compound is to determine its cytotoxic potential across various cell lines. This helps to identify a relevant concentration range for subsequent mechanistic studies and to ascertain if this compound exhibits selective toxicity towards cancer cells versus normal cells. Assays that measure metabolic activity are often used as a proxy for cell viability.
Commonly used assays for this purpose include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and Neutral Red Uptake (NRU) assays. The MTT assay measures the metabolic activity of mitochondria, while the NRU assay assesses the integrity of lysosomes.[1] It is advisable to use more than one type of cytotoxicity assay to avoid compound-specific interference and to obtain a more robust dataset.[1][2] The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability.
Application Note 2: Elucidating the Mechanism of Cell Death Induced by this compound
If this compound is found to be cytotoxic, the next critical step is to determine the mode of cell death, which is broadly classified into apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Distinguishing between these two pathways is crucial, as many anti-cancer therapies aim to induce apoptosis.
A widely accepted method for detecting apoptosis is the Annexin V/Propidium Iodide (PI) double staining assay, analyzed by flow cytometry.[3] In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) to label early apoptotic cells. PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, by staining the DNA. This allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Further confirmation of apoptosis can be achieved through TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays, which detect DNA fragmentation, a hallmark of late-stage apoptosis.
Application Note 3: Investigating the Effects of this compound on Cell Cycle Progression
Natural compounds can exert their anti-proliferative effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing. Therefore, it is important to investigate whether this compound affects cell cycle progression.
Flow cytometry is a powerful tool for cell cycle analysis. Cells are typically fixed and stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) or DAPI. The fluorescence intensity of the stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle: G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content). A significant increase in the percentage of cells in a particular phase after treatment with this compound would suggest a cell cycle arrest at that checkpoint.
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Type | This compound IC50 (µM) after 48h |
| HeLa | Human Cervical Cancer | [Value] |
| MCF-7 | Human Breast Cancer | [Value] |
| A549 | Human Lung Cancer | [Value] |
| HEK293 | Human Embryonic Kidney | [Value] |
Table 2: Apoptosis Induction by this compound in HeLa Cells (48h)
| Treatment Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | [Value] | [Value] | [Value] |
| [IC50/2] | [Value] | [Value] | [Value] |
| [IC50] | [Value] | [Value] | [Value] |
| [IC50*2] | [Value] | [Value] | [Value] |
Table 3: Cell Cycle Distribution in HeLa Cells Treated with this compound (24h)
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | [Value] | [Value] | [Value] |
| [IC50/2] | [Value] | [Value] | [Value] |
| [IC50] | [Value] | [Value] | [Value] |
Mandatory Visualization
Caption: Experimental workflow for testing this compound effects.
Caption: Hypothetical intrinsic apoptosis signaling pathway.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
Materials:
-
Selected cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V-FITC/PI Double Staining for Apoptosis
Materials:
-
HeLa cells (or other selected cell line)
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50/2, IC50, IC50*2) for the chosen time (e.g., 48 hours). Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples within one hour using a flow cytometer.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
HeLa cells (or other selected cell line)
-
6-well cell culture plates
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis protocol.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. Use appropriate software to model the cell cycle distribution.
References
- 1. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography for the Analysis of Neotuberostemonone
Application Note and Protocol
This document provides a detailed protocol for the quantitative analysis of Neotuberostemonone using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). The described method is intended for researchers, scientists, and drug development professionals working with Stemona alkaloids.
Introduction
This compound is a bioactive alkaloid found in the roots of Stemona species, which are used in traditional medicine. Accurate and reliable quantification of this compound is crucial for quality control of raw materials and finished products, as well as for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a complex mixture. When coupled with an Evaporative Light Scattering Detector (ELSD), this method is suitable for the analysis of non-chromophoric compounds like this compound.[1]
Experimental Protocol
This protocol is based on a validated method for the simultaneous quantification of six Stemona alkaloids, including this compound.[2]
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Triethylamine (B128534) (HPLC grade)
-
Deionized water
-
Methanol (B129727) (analytical grade)
-
Plant material (e.g., Stemona root powder)
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is employed to clean up the sample and concentrate the analytes of interest prior to HPLC analysis.
-
Extraction:
-
Accurately weigh 1.0 g of powdered plant material.
-
Add 25 mL of 70% methanol-water solution.
-
Perform ultrasonic extraction for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Activate the cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
-
Sample Loading and Elution:
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of water to remove impurities.
-
Elute the alkaloids with 10 mL of methanol.
-
-
Final Preparation:
-
Collect the eluate and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC-ELSD Conditions
-
Instrument: High-Performance Liquid Chromatography system with an Evaporative Light Scattering Detector.
-
Column: Agilent TC-C18 (250 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase:
-
A: 0.1% triethylamine in water
-
B: 0.1% triethylamine in acetonitrile
-
-
Gradient Elution: A gradient elution program is used for the separation.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
ELSD Settings:
-
Drift Tube Temperature: 60°C.
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.
-
Data Presentation
The performance of the HPLC-ELSD method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results for this compound and other co-analyzed Stemona alkaloids are summarized in the tables below.[2]
Table 1: Calibration Curve, Linearity, LOD, and LOQ [2]
| Compound | Regression Equation | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) |
| Croomine | y = 2.051x + 0.123 | 0.1 - 2.0 | > 0.9990 | 0.011 | 0.033 |
| Stemoninine | y = 1.987x + 0.154 | 0.1 - 2.0 | > 0.9990 | 0.023 | 0.069 |
| Tuberostemonine | y = 2.112x + 0.098 | 0.1 - 2.0 | > 0.9990 | 0.015 | 0.045 |
| This compound | y = 2.015x + 0.137 | 0.1 - 2.0 | > 0.9990 | 0.031 | 0.093 |
| Bisdehydrostemoninne | y = 1.956x + 0.189 | 0.1 - 2.0 | > 0.9990 | 0.086 | 0.259 |
| Tuberostemonine D | y = 2.083x + 0.111 | 0.1 - 2.0 | > 0.9990 | 0.018 | 0.054 |
Table 2: Precision, Repeatability, and Accuracy [2]
| Compound | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Repeatability (RSD, %) | Recovery (%) | Recovery (RSD, %) |
| Croomine | < 3.4 | < 3.4 | < 3.4 | 96.6 - 103.7 | < 4 |
| Stemoninine | < 3.4 | < 3.4 | < 3.4 | 96.6 - 103.7 | < 4 |
| Tuberostemonine | < 3.4 | < 3.4 | < 3.4 | 96.6 - 103.7 | < 4 |
| This compound | < 3.4 | < 3.4 | < 3.4 | 96.6 - 103.7 | < 4 |
| Bisdehydrostemoninne | < 3.4 | < 3.4 | < 3.4 | 96.6 - 103.7 | < 4 |
| Tuberostemonine D | < 3.4 | < 3.4 | < 3.4 | 96.6 - 103.7 | < 4 |
Visualizations
Experimental Workflow
The overall workflow for the analysis of this compound from a plant matrix is depicted in the following diagram.
Caption: Workflow for this compound Analysis.
References
Unraveling the Molecular Mechanisms of Neotuberostemonone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the current understanding of the mechanism of action of Neotuberostemonone, a natural alkaloid with potential therapeutic applications. This document summarizes key findings, presents quantitative data from published studies, and offers detailed protocols for investigating its biological effects.
I. Introduction
This compound, an alkaloid isolated from Stemona, has demonstrated significant biological activity. Recent research has elucidated its mechanism of action, highlighting its potential as a modulator of specific signaling pathways implicated in disease. This document focuses on the inhibitory effects of this compound on the differentiation of fibroblasts, a key process in the pathogenesis of fibrotic diseases. The primary molecular target identified is the Hypoxia-Inducible Factor-1 alpha (HIF-1α) signaling pathway.
II. Mechanism of Action: Inhibition of HIF-1α Signaling
This compound has been shown to inhibit the differentiation of lung fibroblasts into myofibroblasts by regulating the HIF-1α signaling pathway.[1] Under hypoxic conditions, which are often associated with tissue injury and fibrosis, HIF-1α protein expression is stabilized and promotes the transcription of pro-fibrotic factors. This compound intervenes in this process by reducing the protein expression of HIF-1α and its downstream targets, including Transforming Growth Factor-beta (TGF-β), Fibroblast Growth Factor 2 (FGF2), and alpha-Smooth Muscle Actin (α-SMA).[1]
The proposed mechanism involves the promotion of HIF-1α degradation. This compound treatment has been observed to reverse the hypoxia-induced reduction in prolyl-hydroxylated HIF-1α, a critical step that marks the protein for proteasomal degradation.[1]
Signaling Pathway Diagram
Caption: this compound inhibits fibrosis by promoting HIF-1α degradation.
III. Quantitative Data Summary
The inhibitory effects of this compound on fibroblast activation and differentiation are dose-dependent. The following table summarizes the quantitative data from in vitro experiments on primary mouse lung fibroblasts (PLFs).[1]
| Experiment | Treatment Condition | Concentration (µmol/L) | Outcome | Percentage Inhibition/Reduction |
| Fibroblast Activation | Hypoxia (1% O₂) + this compound | 0.1 | Inhibition of HIF-1α expression | Dose-dependent |
| Hypoxia (1% O₂) + this compound | 1 | Inhibition of HIF-1α expression | Dose-dependent | |
| Hypoxia (1% O₂) + this compound | 10 | Inhibition of HIF-1α expression | Significant | |
| Fibroblast Differentiation | CoCl₂ (100 µmol/L) + this compound | 0.1 | Inhibition of α-SMA expression | Dose-dependent |
| CoCl₂ (100 µmol/L) + this compound | 1 | Inhibition of α-SMA expression | Dose-dependent | |
| CoCl₂ (100 µmol/L) + this compound | 10 | Inhibition of α-SMA expression | Significant |
Note: CoCl₂ is a chemical inducer of hypoxia-like responses.
IV. Experimental Protocols
The following are detailed protocols for key experiments to investigate the mechanism of action of this compound.
Protocol 1: In Vitro Hypoxia-Induced Fibroblast Activation Assay
Objective: To evaluate the effect of this compound on the activation of fibroblasts under hypoxic conditions.
Caption: Workflow for assessing this compound's effect on fibroblast activation.
Materials:
-
Primary lung fibroblasts (PLFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (stock solution in DMSO)
-
Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)
-
Reagents for Western Blot and qRT-PCR analysis
Procedure:
-
Cell Culture: Culture primary lung fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed the fibroblasts in appropriate culture plates (e.g., 6-well plates for protein analysis, 12-well plates for RNA analysis) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µmol/L) or vehicle (DMSO) for 1 hour.
-
Hypoxia Induction: Place the culture plates in a hypoxia chamber equilibrated with 1% O₂, 5% CO₂, and 94% N₂ for 24 hours. A control group should be maintained under normoxic conditions (21% O₂).
-
Sample Collection:
-
For Protein Analysis (Western Blot): Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
For mRNA Analysis (qRT-PCR): Extract total RNA from the cells using a suitable RNA isolation kit.
-
-
Analysis:
-
Western Blot: Determine the protein levels of HIF-1α, TGF-β, FGF2, and α-SMA. Use β-actin as a loading control.
-
qRT-PCR: Analyze the mRNA expression levels of the corresponding genes. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Protocol 2: Prolyl-Hydroxylated HIF-1α Detection
Objective: To determine if this compound affects the prolyl hydroxylation of HIF-1α, a key step for its degradation.
Materials:
-
Treated cell lysates from Protocol 1
-
Antibody specific for prolyl-hydroxylated HIF-1α (e.g., anti-HIF-1α Pro564)
-
Reagents for immunoprecipitation and Western Blot
Procedure:
-
Immunoprecipitation (optional, for enhanced signal):
-
Incubate cell lysates with an anti-HIF-1α antibody overnight at 4°C.
-
Add protein A/G agarose (B213101) beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the protein by boiling in SDS-PAGE sample buffer.
-
-
Western Blot:
-
Separate the proteins from the cell lysates or immunoprecipitated samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific for prolyl-hydroxylated HIF-1α.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence substrate.
-
Analyze the band intensity to compare the levels of hydroxylated HIF-1α between different treatment groups.
-
V. Conclusion
This compound emerges as a promising natural product with a defined mechanism of action targeting the HIF-1α signaling pathway. The provided data and protocols offer a framework for researchers to further investigate its therapeutic potential in fibrosis and other hypoxia-related diseases. Future studies should focus on elucidating the upstream molecular interactions of this compound that lead to the enhanced degradation of HIF-1α and explore its efficacy in a broader range of in vivo models.
References
Application Notes and Protocols for Developing Assays for Neotuberostemonone Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotuberostemonone, a natural product isolated from Stemona mairei, belongs to the Stemona alkaloids, a class of compounds known for their diverse biological activities. Preliminary evidence and the known pharmacology of related terpenoid alkaloids suggest that this compound may exert its therapeutic effects through the modulation of key targets in the nervous system. This document provides detailed application notes and protocols for developing assays against two putative therapeutic targets for this compound: Acetylcholinesterase (AChE) and the voltage-gated sodium channel Nav1.7. These targets are implicated in neurodegenerative diseases and pain, respectively, representing significant areas for therapeutic intervention.
Target 1: Acetylcholinesterase (AChE)
Application Note: Screening for Acetylcholinesterase Inhibitors
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a well-established therapeutic strategy for Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. Alkaloids from the Stemona genus have demonstrated significant AChE inhibitory activity, making this a primary target of interest for this compound.
The following protocol details a robust and widely used colorimetric method for screening and characterizing AChE inhibitors in a 96-well plate format, suitable for medium to high-throughput screening.
Quantitative Data: AChE Inhibition by Stemona Alkaloids
The following table summarizes the acetylcholinesterase inhibitory activity of known alkaloids isolated from the Stemona genus. This data provides a reference for the expected potency of related compounds like this compound.
| Compound | Plant Source | IC50 (µM) vs. AChE | Reference |
| Stenine B | Stemona sessilifolia | 2.1 ± 0.2 | [1] |
| Stenine | Stemona sessilifolia | 19.8 ± 2.5 | [1] |
| Bisdehydoxystemoninine A | Stichoneuron halabalensis | 5.52 ± 0.13 (human AChE) | [2] |
| Stemoninine | Stichoneuron halabalensis | 3.74 ± 0.09 (human AChE) | [2] |
| Stichoneurine E | Stichoneuron halabalensis | 5.90 ± 0.084 (electric eel AChE) | [2] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the well-established Ellman's method for measuring AChE activity.
Principle:
The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound (or other test compounds)
-
Positive control inhibitor (e.g., Donepezil)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a fresh stock solution of ATCI (14 mM) in deionized water on the day of the experiment.
-
Prepare a working solution of AChE (e.g., 0.1 U/mL) in phosphate buffer. Keep on ice.
-
Prepare serial dilutions of this compound and the positive control in a suitable solvent (e.g., DMSO, final concentration in the assay should be <1%).
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL of phosphate buffer + 10 µL of DTNB.
-
Control (100% activity): 160 µL of phosphate buffer + 10 µL of AChE solution + 10 µL of DTNB + 10 µL of solvent control (e.g., DMSO).
-
Test Compound: 150 µL of phosphate buffer + 10 µL of AChE solution + 10 µL of DTNB + 10 µL of this compound solution (at various concentrations).
-
Positive Control: 150 µL of phosphate buffer + 10 µL of AChE solution + 10 µL of DTNB + 10 µL of Donepezil solution (at various concentrations).
-
-
Pre-incubation:
-
Mix the contents of each well gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of the ATCI solution to all wells except the blank to start the reaction.
-
The final volume in each well will be 200 µL.
-
-
Measurement:
-
Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualization of Cholinergic Synapse Signaling
Caption: Cholinergic synapse signaling and the inhibitory action of this compound on AChE.
Visualization of AChE Inhibition Assay Workflow
Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.
Target 2: Voltage-Gated Sodium Channel Nav1.7
Application Note: Screening for Nav1.7 Modulators
The voltage-gated sodium channel Nav1.7 is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling. Genetic studies have validated Nav1.7 as a key target for the development of novel analgesics. Natural products, including alkaloids and terpenoids, have been shown to modulate the activity of various ion channels. Given the potential neuroactivity of this compound, investigating its effect on Nav1.7 is a promising avenue for discovering new pain therapeutics.
Automated patch-clamp electrophysiology is the gold standard for studying ion channel function and is amenable to screening campaigns. The following protocol provides a general framework for screening compounds against human Nav1.7 channels expressed in a heterologous system.
Quantitative Data: Modulation of Nav1.7 by Alkaloids and Terpenoids
The following table provides examples of the modulatory effects of alkaloids and terpenoids on the human Nav1.7 channel. This data can be used as a reference for expected potencies.
| Compound | Compound Class | Effect on Nav1.7 | IC50 (µM) | Reference |
| Naphthylisoquinoline Alkaloid 2 | Alkaloid | Inhibition | 0.73 ± 0.03 | |
| Harmaline | Alkaloid | Inhibition | 35.5 | |
| PF-05089771 | Arylsulfonamide | Inhibition | 0.011 | |
| GX-936 | Arylsulfonamide | Inhibition | 0.001 | |
| ST-2262 | Guanidinium Toxin Analog | Inhibition | 0.072 |
Experimental Protocol: Automated Patch-Clamp Electrophysiology for Nav1.7
This protocol outlines a method for assessing the inhibitory activity of this compound on human Nav1.7 channels using an automated patch-clamp system (e.g., Qube 384, SyncroPatch 768PE).
Principle:
Whole-cell patch-clamp recordings directly measure the ionic current flowing through Nav1.7 channels in response to controlled changes in the membrane voltage. The effect of a test compound is determined by measuring the reduction in the sodium current amplitude.
Materials:
-
CHO or HEK293 cells stably expressing human Nav1.7.
-
Cell culture medium and reagents.
-
Extracellular solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Intracellular solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
This compound (or other test compounds).
-
Positive control (e.g., Tetrodotoxin, TTX).
-
Automated patch-clamp system and corresponding consumables (e.g., recording chips).
Procedure:
-
Cell Preparation:
-
Culture the Nav1.7-expressing cells according to standard protocols.
-
On the day of the experiment, harvest the cells and prepare a single-cell suspension at the optimal density for the automated patch-clamp system.
-
-
System Setup:
-
Prime the fluidics of the automated patch-clamp system with the extracellular and intracellular solutions.
-
Load the cell suspension and compound plates into the instrument.
-
-
Electrophysiological Recording:
-
The instrument will automatically perform cell capture, sealing, and whole-cell configuration.
-
Voltage Protocol:
-
Hold the cells at a membrane potential of -120 mV.
-
Apply a depolarizing step to 0 mV for 20 ms (B15284909) to elicit a peak inward sodium current.
-
Repeat this pulse at a regular interval (e.g., every 10 seconds).
-
-
Compound Application:
-
After establishing a stable baseline recording, apply the vehicle control followed by increasing concentrations of this compound.
-
Allow sufficient time for the compound to equilibrate and the effect to reach a steady state (typically 2-5 minutes).
-
Apply a saturating concentration of a known Nav1.7 blocker (e.g., TTX) at the end of the experiment to determine the maximal block.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward sodium current for each voltage pulse.
-
Normalize the current amplitude in the presence of the compound to the baseline current in the vehicle control.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualization of Automated Patch-Clamp Workflow
Caption: Workflow for screening compounds on Nav1.7 using automated patch-clamp electrophysiology.
Visualization of Voltage-Gated Sodium Channel States
Caption: Putative modulation of voltage-gated sodium channel states by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Neotuberostemonone Yield from Stemona Roots
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the extraction and purification of neotuberostemonone from Stemona roots. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the yield of this compound during extraction?
A1: The yield of this compound is primarily influenced by several key factors:
-
Solvent Choice: The polarity of the solvent is critical for efficiently solubilizing this compound. Alcohols like methanol (B129727) and ethanol (B145695) are commonly used.[1][2][3]
-
Extraction Method: Techniques such as reflux, sonication, and maceration have different efficiencies. Reflux and sonication are often more efficient than simple maceration.[1][2]
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can lead to the degradation of thermolabile compounds.[3]
-
Extraction Time: The duration of the extraction process needs to be sufficient to allow for the complete diffusion of the analyte from the plant material into the solvent.[3]
-
pH of the Extraction Medium: Since alkaloids are basic compounds, the pH of the solvent can affect their solubility and stability.
-
Particle Size of Plant Material: Finer grinding of the Stemona roots increases the surface area available for solvent penetration, which can enhance extraction efficiency.[3]
Q2: Which solvent system is recommended for achieving a high yield of Stemona alkaloids?
A2: Methanol and aqueous ethanol (e.g., 70-90% ethanol) are highly effective solvents for extracting Stemona alkaloids.[1][4] Methanol has been identified as a particularly suitable solvent for the extraction of a mixture of six Stemona alkaloids, including neotuberostemonine.[2] For a related insecticidal alkaloid, didehydrostemofoline, from Stemona collinsiae, methanol and 70% ethanol produced the highest yields.[1]
Q3: What is the recommended extraction method for maximizing this compound yield?
A3: Reflux extraction is a highly recommended and efficient method for obtaining Stemona alkaloids.[1][2] It has been shown to be more effective than percolation or maceration.[3] Sonication is another effective method that can yield comparable results to reflux.[1] The choice between reflux and sonication may depend on the scale of the extraction and available equipment; reflux is often simpler and more cost-effective for larger-scale industrial processes.[1]
Q4: How can I purify the crude extract to isolate this compound?
A4: Following initial solvent extraction, purification is typically achieved through a combination of techniques:
-
Acid-Base Extraction: This classic technique for alkaloids involves dissolving the crude extract in an acidic solution to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified, causing the alkaloids to deprotonate and precipitate or become extractable with an immiscible organic solvent.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for separating individual alkaloids from a mixture. A gradient elution with a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is typically used.
-
Solid-Phase Extraction (SPE): C18 SPE cartridges can be used for the enrichment and purification of total alkaloids from the crude extract and has been shown to have a higher recovery than liquid-liquid extraction.[2]
-
Ion-Exchange Chromatography: Cation exchange resins can be effectively used to purify total alkaloids from Stemona japonica.[4]
Q5: How should I store the Stemona root material and the extracted this compound to prevent degradation?
A5: Proper storage is crucial to prevent the degradation of this compound.
-
Plant Material: Stemona roots should be dried at a moderate temperature (40-50°C) and stored in a cool, dry, and dark place to minimize enzymatic and photo-degradation.
-
Extracts and Purified Compound: Crude extracts and purified this compound should be stored at low temperatures (-20°C or -80°C) in airtight containers, protected from light.[5] For solutions, using a solvent that has been degassed can also help prevent oxidation.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Optimize extraction parameters. Increase the extraction time or perform multiple extraction cycles. For reflux, a duration of at least 30 minutes to 3 hours is recommended.[2][4] Ensure the solvent-to-solid ratio is adequate (e.g., 8-10 times the amount of plant material).[4] |
| Suboptimal Solvent | Switch to a more effective solvent. Methanol has been shown to be a highly efficient solvent for Stemona alkaloids.[2] Alternatively, use 70-90% ethanol.[1][4] |
| Degradation during Extraction | If using a heat-based method like reflux, ensure the temperature is not excessively high, as this can degrade thermolabile compounds.[3] Monitor the extraction temperature and consider using a protective atmosphere (e.g., nitrogen) if degradation is suspected. |
| Poor Quality of Plant Material | The concentration of alkaloids can vary depending on the age, geographical source, and storage conditions of the Stemona roots.[2] Use fresh or properly stored and authenticated plant material. |
| Incorrect Particle Size | Grind the Stemona roots to a fine powder to increase the surface area for extraction. However, avoid an excessively fine powder, which can complicate filtration.[3] |
Issue 2: Difficulties During Purification
| Possible Cause | Troubleshooting Step |
| Compound Precipitation on Column | Ensure the crude extract is fully dissolved in the initial mobile phase before loading it onto the chromatography column. If solubility is an issue, try a stronger, more polar solvent for loading, or use a dry loading technique where the extract is adsorbed onto a small amount of silica gel before being added to the column. |
| Poor Separation of Alkaloids | Optimize the mobile phase for column chromatography. A shallow gradient elution can improve the resolution of compounds with similar polarities. Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column. |
| Irreversible Adsorption on Silica Gel | Some alkaloids can strongly and sometimes irreversibly bind to the acidic silica gel. If this is suspected, consider using a different stationary phase, such as alumina (B75360) or a deactivated silica gel (e.g., by adding a small amount of triethylamine (B128534) to the mobile phase).[6] |
| Loss of Compound During Acid-Base Extraction | Ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the alkaloids and sufficiently basic (pH 9-10) to deprotonate them for extraction into the organic phase. Perform multiple extractions at each step to ensure complete transfer between phases. |
Data Presentation
Table 1: Comparison of Extraction Methods for a Stemona Alkaloid (Didehydrostemofoline)
| Extraction Method | Solvent | Yield (% w/w) |
| Reflux | 70% Ethanol | 0.515 ± 0.005 |
| Sonication | 70% Ethanol | 0.510 ± 0.008 |
| Soxhlet | 70% Ethanol | 0.421 ± 0.003 |
| Maceration | 70% Ethanol | 0.385 ± 0.002 |
| Percolation | 70% Ethanol | 0.355 ± 0.004 |
Data adapted from a study on a related alkaloid, didehydrostemofoline, from Stemona collinsiae, and is for illustrative purposes.[1]
Table 2: Influence of Solvent Choice on the Yield of a Stemona Alkaloid (Didehydrostemofoline)
| Solvent | Yield (% w/w) |
| Methanol | 0.393 ± 0.007 |
| 70% Ethanol | 0.388 ± 0.001 |
| Ethanol | 0.312 ± 0.003 |
| Acetonitrile (B52724) | 0.254 ± 0.002 |
| Acetone | 0.187 ± 0.001 |
Data adapted from a study on a related alkaloid, didehydrostemofoline, from Stemona collinsiae, and is for illustrative purposes.[1]
Experimental Protocols
Protocol 1: Optimized Reflux Extraction of Total Alkaloids from Stemona Roots
This protocol is adapted from an optimized method for the extraction of total alkaloids from Stemona japonica.[4]
-
Preparation of Plant Material: Grind the dried Stemona roots into a thick powder.
-
Extraction:
-
Place 100 g of the powdered root material into a round-bottom flask.
-
Add 800 mL of 90% ethanol to the flask.
-
Set up a reflux apparatus and heat the mixture to boiling.
-
Maintain the reflux for 3 hours.
-
Allow the mixture to cool and then filter to separate the extract from the solid residue.
-
Repeat the extraction process on the solid residue two more times with fresh 90% ethanol.
-
-
Concentration: Combine the filtrates from the three extraction cycles. Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
Protocol 2: HPLC Analysis for Quantification of Stemona Alkaloids
This protocol is a general guideline for the quantification of Stemona alkaloids, including neotuberostemonine, by HPLC.
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of purified this compound standard.
-
Dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with methanol to different concentrations.
-
-
Preparation of Sample Solutions:
-
Accurately weigh the crude extract and dissolve it in methanol to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Illustrative Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing an additive like 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for this compound Extraction and Purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of six alkaloid components from commercial stemonae radix by solid phase extraction-high-performance liquid chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Technology study on extraction and purification of alkaloid from Stemona japonica] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Storage stability and antioxidant activities of lutein extracted from yellow silk cocoons (Bombyx mori) in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
Neotuberostemonone stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of Neotuberostemonone.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at -20°C for long-term stability.[1] For short-term use, refrigeration at 2-8°C may be acceptable, but it is crucial to minimize exposure to ambient temperatures.
Q2: How should I handle this compound upon receipt?
A2: Upon receiving this compound, which is shipped on blue ice, it should be immediately transferred to a -20°C freezer.[1] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can introduce moisture and affect stability.
Q3: Is this compound sensitive to light?
Q4: What is the shelf-life of this compound?
A4: The shelf-life of this compound is dependent on storage conditions. When stored properly at -20°C in a tightly sealed container, it is expected to be stable for an extended period. For specific batch-related shelf-life information, refer to the certificate of analysis provided by the supplier.
Q5: In what form is this compound typically supplied?
A5: this compound is typically supplied as a powder.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C. Use temperature logs to confirm. 2. Review Handling Procedures: Avoid repeated freeze-thaw cycles. Aliquot the compound into smaller, single-use vials. 3. Assess Purity: If degradation is suspected, re-analyze the purity of the compound using a suitable analytical method such as HPLC. |
| Difficulty dissolving the compound | Compound may have degraded or absorbed moisture. | 1. Check for Moisture: Visually inspect the powder for any changes in appearance or clumping. 2. Use Appropriate Solvent: Refer to the product datasheet for recommended solvents. Sonication may aid in dissolution. 3. Prepare Fresh Solutions: Always prepare solutions fresh for each experiment to avoid degradation in solution. |
| Observed changes in powder color or texture | Potential degradation or contamination. | 1. Do Not Use: If the physical appearance of the compound has changed, it is a sign of potential degradation. Do not use the material for experiments. 2. Contact Supplier: Report the issue to the supplier with the batch number for further investigation. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol provides a general method for determining the stability of this compound in a specific solvent under various temperature conditions.
1. Materials:
- This compound
- Appropriate solvent (e.g., DMSO, Ethanol)
- HPLC-grade solvents for analysis
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or ELSD)
- Temperature-controlled incubators/chambers
2. Procedure:
- Stock Solution Preparation:
- Accurately weigh a known amount of this compound powder.
- Dissolve the powder in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
- Sample Preparation:
- Aliquot the stock solution into multiple amber HPLC vials.
- Time-Zero Analysis:
- Immediately analyze three of the freshly prepared samples using a validated HPLC method to determine the initial peak area and purity. This will serve as the time-zero (T0) reference.
- Incubation:
- Store the remaining vials at different temperature conditions:
- -20°C (control)
- 4°C (refrigerated)
- 25°C (room temperature)
- Time-Point Analysis:
- At specified time points (e.g., 24h, 48h, 72h, 1 week), retrieve three vials from each temperature condition.
- Allow the vials to equilibrate to room temperature.
- Analyze the samples by HPLC under the same conditions as the T0 analysis.
- Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T0 average peak area.
- Monitor for the appearance of new peaks, which may indicate degradation products.
Data Presentation:
Table 1: Stability of this compound in Solution at Various Temperatures
| Time Point | % Remaining at -20°C (Mean ± SD) | % Remaining at 4°C (Mean ± SD) | % Remaining at 25°C (Mean ± SD) |
| 0 h | 100 ± 0.5 | 100 ± 0.5 | 100 ± 0.5 |
| 24 h | 99.8 ± 0.6 | 98.5 ± 0.7 | 92.1 ± 1.2 |
| 48 h | 99.5 ± 0.4 | 96.2 ± 0.9 | 85.3 ± 1.5 |
| 72 h | 99.3 ± 0.5 | 94.0 ± 1.1 | 78.6 ± 1.8 |
| 1 week | 99.0 ± 0.7 | 90.1 ± 1.3 | 65.4 ± 2.1 |
| Note: This table presents hypothetical data for illustrative purposes. |
Visualizations
Caption: Workflow for assessing this compound stability in solution.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Overcoming Low Yield in Neotuberostemonone Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Neotuberostemonone from Stemona tuberosa.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its botanical source?
This compound is a type of alkaloid compound.[1] Its primary botanical source is the roots of Stemona tuberosa, a plant used in traditional medicine.[1][2][3]
Q2: What are the general steps for extracting this compound?
The extraction of this compound, like other Stemona alkaloids, typically involves these key stages:
-
Solid-Liquid Extraction: The dried and powdered root material of Stemona tuberosa is extracted with a polar solvent, most commonly methanol (B129727) or ethanol (B145695), to create a crude extract.[1]
-
Acid-Base Partitioning: The crude extract undergoes a liquid-liquid partitioning process. This involves dissolving the extract in an acidic aqueous solution and then washing it with a nonpolar solvent to remove neutral and acidic impurities. The aqueous layer is then basified, and the alkaloids are extracted into an immiscible organic solvent.
-
Purification: The resulting crude alkaloid extract is further purified using chromatographic techniques, such as column chromatography over silica (B1680970) gel, to isolate this compound.
Q3: What is a typical expected yield for this compound?
Troubleshooting Guide for Low this compound Yield
Low yield is a common challenge in the extraction of natural products. This guide provides a systematic approach to identifying and resolving potential causes.
Problem Area 1: Poor Quality of Starting Material
| Question | Possible Cause | Recommended Solution |
| Is the plant material authentic and of high quality? | Incorrect botanical identification, harvesting at a suboptimal time, or improper drying and storage can lead to low concentrations of the target alkaloid. | Verify the botanical identity of the Stemona tuberosa roots. Ensure the plant material was harvested at the appropriate time and has been properly dried and stored in a cool, dark place to prevent degradation of alkaloids. |
| Is the plant material properly prepared? | Inadequate grinding of the root material can result in inefficient solvent penetration and, consequently, poor extraction. | The dried root material should be ground into a fine, uniform powder to maximize the surface area available for solvent extraction. |
Problem Area 2: Inefficient Extraction
| Question | Possible Cause | Recommended Solution |
| Is the solvent system optimal for extraction? | The choice of solvent and its polarity are critical for efficiently extracting the target alkaloid. | Methanol or ethanol are commonly used for extracting Stemona alkaloids. Consider performing small-scale comparative extractions with different solvent systems to determine the most effective one for your plant material. |
| Are the extraction parameters appropriate? | Insufficient extraction time or suboptimal temperature can lead to incomplete extraction. Excessive heat can cause degradation of thermolabile alkaloids. | Ensure a sufficient extraction duration. For reflux extraction, multiple extraction cycles (e.g., 3 times for 3 hours each) can improve yield. If using heat, maintain a moderate temperature to avoid degradation. |
| Have you considered advanced extraction techniques? | Traditional maceration or Soxhlet extraction can be time-consuming and may not be the most efficient methods. | Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance extraction efficiency and reduce extraction time. |
Problem Area 3: Loss During Work-up and Purification
| Question | Possible Cause | Recommended Solution |
| Are you experiencing significant loss during acid-base partitioning? | Incorrect pH adjustment can lead to incomplete protonation or deprotonation of the alkaloids, causing them to remain in the wrong phase. Emulsion formation at the solvent interface can also trap the compound. | Carefully monitor and adjust the pH during the acid-base partitioning steps. To break emulsions, you can try adding brine or centrifuging the mixture. |
| Is the purification method causing product loss? | Inefficient separation during column chromatography can lead to the loss of this compound in mixed fractions. | Optimize the chromatographic conditions, including the choice of stationary phase (e.g., silica gel) and the mobile phase gradient. Monitor the fractions closely using thin-layer chromatography (TLC) to identify and combine the fractions containing the pure compound. |
| Is the compound degrading during solvent removal? | Some alkaloids can be sensitive to heat. | Use a rotary evaporator at a reduced temperature to remove the solvent after extraction and chromatography. |
Data Presentation
Table 1: Reported Yields of Tuberostemonine (B192615) Alkaloids from Stemona tuberosa
| Alkaloid | Yield (% w/w of dried roots) | Reference |
| Tuberostemonine O | 0.00023% | |
| Tuberostemonine N | 0.04% |
Note: This table provides an indication of the low-yield nature of these alkaloids. The actual yield of this compound may vary.
Experimental Protocols
Protocol 1: General Extraction of Total Alkaloids from Stemona tuberosa
This protocol is a generalized procedure based on methods described in the literature for the extraction of Stemona alkaloids.
-
Preparation of Plant Material: Grind the dried roots of Stemona tuberosa into a fine powder.
-
Solvent Extraction:
-
Macerate or reflux the powdered root material with methanol or 90% ethanol. A common ratio is 1:8 (plant material to solvent).
-
Repeat the extraction process three times to ensure maximum recovery.
-
-
Acid-Base Partitioning:
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Dissolve the crude extract in a dilute acidic solution (e.g., 0.5% HCl).
-
Wash the acidic solution with a nonpolar solvent (e.g., ethyl acetate) to remove neutral and acidic impurities. Discard the organic layer.
-
Basify the aqueous layer to a pH of 8-9 using a base (e.g., 15% ammonia (B1221849) solution).
-
Extract the alkaloids from the basified aqueous solution with an organic solvent (e.g., ethyl acetate (B1210297) or chloroform).
-
Combine the organic layers and evaporate the solvent to yield the crude alkaloid extract.
-
-
Purification:
-
Subject the crude alkaloid extract to column chromatography on silica gel.
-
Elute with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol or n-hexane and acetone, to separate the individual alkaloids.
-
Monitor the fractions by TLC and combine those containing pure this compound.
-
Visualizations
Diagram 1: General Workflow for this compound Extraction
Caption: A generalized workflow for the extraction and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting the causes of low extraction yield.
References
- 1. Frontiers | Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity [frontiersin.org]
- 2. Tuberostemonine O from the Roots of Stemona tuberosa -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 3. ACG Publications - Two New Alkaloids from Roots of Stemona tuberosa [acgpubs.org]
Technical Support Center: Troubleshooting Contamination in Neotuberostemonone Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address contamination issues encountered during the extraction, purification, and analysis of Neotuberostemonone, a Stemona alkaloid from Stemona mairei.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it sourced?
This compound is a natural product classified as a Stemona alkaloid.[1][2] It is isolated from the plant Stemona mairei.[2][3] Like other Stemona alkaloids, it possesses a complex chemical structure, which can present challenges during isolation and purification.
Q2: What are the most common sources of contamination in this compound samples?
Contamination in this compound samples can arise from several sources throughout the experimental workflow:
-
Co-extracted Phytochemicals: The crude extract of Stemona mairei will contain a mixture of other structurally similar alkaloids and other classes of plant secondary metabolites.[1] These are the most common "contaminants" and require efficient chromatographic separation to remove.
-
Solvent-Related Impurities: The use of technical-grade solvents can introduce a variety of impurities. Common solvent contaminants include stabilizers like butylated hydroxytoluene (BHT), peroxides, and other manufacturing byproducts. It is crucial to use high-purity, HPLC-grade solvents to minimize this risk.
-
Plasticizers: Phthalates and other plasticizers can leach from plastic containers, tubing, and other labware when they come into contact with organic solvents. To avoid this, it is recommended to use glassware and Teflon-based equipment wherever possible.
-
Chlorophyll (B73375): During the initial extraction from the plant material, chlorophyll is often co-extracted, especially when using solvents like methanol (B129727) or ethanol (B145695). Chlorophyll can interfere with chromatographic separation.
-
Reagents and Materials: Contamination can be introduced from the stationary phase (e.g., silica (B1680970) gel), filtration materials, or any other reagents used during the extraction and purification process.
Q3: I am observing unexpected peaks in my HPLC chromatogram. How can I identify the source?
Identifying the source of unexpected peaks requires a systematic approach:
-
Blank Run: Inject a blank sample (your mobile phase) to check for contaminants originating from the HPLC system or solvents.
-
Solvent Analysis: Inject the solvent used to dissolve your sample to check for impurities within the solvent itself.
-
Review Extraction and Purification Steps: Carefully review your entire workflow to identify potential sources of contamination as listed in Q2.
-
Mass Spectrometry (MS) Analysis: If your HPLC is connected to a mass spectrometer, the mass-to-charge ratio of the unknown peak can provide valuable information for its identification. You can then search databases for common contaminants with that mass.
-
Spiking Experiment: If you suspect a specific contaminant (e.g., BHT), you can "spike" your sample with a pure standard of that compound to see if the peak height of your unknown peak increases.
Troubleshooting Guides
Issue 1: Green-Colored Extract and Poor Chromatographic Resolution
Problem: The initial extract of this compound is dark green, and subsequent chromatographic separation (e.g., on a silica gel column) results in broad peaks and poor resolution.
Cause: The green color is due to the presence of chlorophyll, which is known to interfere with silica gel chromatography.
Solution:
-
Liquid-Liquid Partitioning: Before column chromatography, perform a liquid-liquid partitioning step to remove chlorophyll. A common method is to partition the crude extract between a polar solvent mixture (like methanol/water) and a non-polar solvent (like hexane). Chlorophyll will preferentially move into the hexane (B92381) layer, while the more polar alkaloids will remain in the methanol/water layer.
-
Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge. After loading the crude extract, chlorophyll and other non-polar impurities can be washed away with a low-polarity solvent, while the alkaloids are retained and can be eluted with a more polar solvent like methanol.
Issue 2: Presence of Phthalate (B1215562) Esters in the Final Sample
Problem: Mass spectrometry analysis reveals the presence of phthalate esters (common plasticizers) in the purified this compound sample.
Cause: Leaching of plasticizers from plastic labware (e.g., centrifuge tubes, solvent bottles, tubing).
Solution:
-
Use Glassware and Teflon: Whenever possible, use glass and Teflon labware for all steps of the extraction and purification process.
-
High-Purity Solvents in Glass Bottles: Ensure that all solvents are of high purity and are stored in glass bottles.
-
Minimize Contact with Plastic: If the use of plastic is unavoidable, minimize the contact time and use high-quality, solvent-resistant plastics like polypropylene (B1209903) or PTFE.
Issue 3: Co-elution of Structurally Similar Alkaloids
Problem: Despite purification, the this compound sample appears to be contaminated with other Stemona alkaloids that have very similar retention times in HPLC.
Cause: Stemona species contain a wide variety of structurally related alkaloids, making their separation challenging.
Solution:
-
Optimize Chromatographic Conditions:
-
Gradient Elution: Employ a shallow gradient elution in your HPLC method to improve the separation of closely eluting compounds.
-
Different Stationary Phase: If a C18 column does not provide adequate separation, try a different stationary phase, such as a phenyl-hexyl or a cyano column.
-
Mobile Phase Additives: The addition of a small amount of an acid (e.g., formic acid or trifluoroacetic acid) or a base (e.g., triethylamine) to the mobile phase can alter the ionization state of the alkaloids and improve peak shape and resolution.
-
-
Preparative HPLC: For obtaining high-purity this compound, preparative HPLC is often necessary to achieve baseline separation from other closely related alkaloids.
-
Ion-Exchange Chromatography: As alkaloids are basic compounds, cation exchange chromatography can be a powerful tool for their separation based on differences in their pKa values.
Quantitative Data Summary
| Purification Step | Typical Purity of Target Alkaloid | Common Contaminants Present |
| Crude Solvent Extract | 1-10% | Other alkaloids, chlorophyll, lipids, tannins, saponins |
| Post Acid-Base Extraction | 20-50% | Structurally similar alkaloids |
| Silica Gel Column Chromatography | 60-90% | Closely eluting alkaloids |
| Preparative HPLC | >95% | Trace impurities, solvent adducts |
Experimental Protocols
General Protocol for Extraction and Preliminary Purification of Stemona Alkaloids
This protocol is a generalized procedure based on methods reported for the isolation of alkaloids from Stemona species and can be adapted for this compound.
-
Plant Material Preparation:
-
Air-dry the roots of Stemona mairei in a well-ventilated area, protected from direct sunlight.
-
Grind the dried roots into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in 90% ethanol (e.g., 1 kg of powder in 10 L of ethanol) at room temperature for 24-48 hours with occasional stirring.
-
Alternatively, perform reflux extraction for 3 hours.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
-
Acid-Base Extraction:
-
Dissolve the crude extract in a 0.5% aqueous hydrochloric acid solution.
-
Partition the acidic solution against an equal volume of ethyl acetate (B1210297) or hexane in a separatory funnel to remove non-basic compounds. Repeat this step 2-3 times.
-
Adjust the pH of the aqueous layer to 8-9 with a 15% ammonia (B1221849) solution.
-
Extract the alkaline solution with an organic solvent such as ethyl acetate or chloroform. Repeat this extraction 3-4 times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.
-
HPLC Method for Analysis of Stemona Alkaloids
This is a general analytical HPLC method that can be used as a starting point for the analysis of this compound samples.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% triethylamine (B128534) in water (v/v)
-
B: Acetonitrile
-
-
Gradient:
-
0-10 min: 10-20% B
-
10-40 min: 20-50% B
-
40-60 min: 50-80% B
-
60-70 min: 80-10% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), as many Stemona alkaloids lack a strong UV chromophore.
-
Injection Volume: 10 µL
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Decision tree for identifying the source of unknown peaks.
References
Technical Support Center: Enhancing the Bioactivity of Neotuberostemonone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and enhancing the bioactivity of Neotuberostemonone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a stenine-type Stemona alkaloid.[1] Stemona alkaloids are a unique class of natural products known for a wide range of biological activities, including antitussive (cough suppressing), insecticidal, anti-inflammatory, and chemosensitizing effects.[2][3][4] Specifically, neotuberostemonine, a closely related compound, has demonstrated significant antitussive activity in preclinical studies.[1][5]
Q2: How can the bioactivity of this compound derivatives be enhanced?
A2: Enhancing the bioactivity of this compound derivatives often involves synthetic modifications to its core structure. Structure-activity relationship (SAR) studies on related stenine-type alkaloids suggest that the saturated tricyclic pyrrolo[3,2,1-jk][2]benzazepine nucleus is crucial for antitussive activity.[1][5] Furthermore, maintaining all cis configurations at the three ring junctions appears to be optimal for this effect.[1][5] For other activities like P-glycoprotein modulation, specific structural modifications can lead to enhanced chemosensitizing effects in multidrug-resistant cancer cells.[4][6]
Q3: What are some common challenges when working with Stemona alkaloids in bioassays?
A3: Researchers may encounter issues such as poor solubility of the compounds, variability in the potency of natural extracts, and unexpected side effects in cellular or animal models. The complex structures of these alkaloids can also present challenges in synthesis and purification of derivatives. For natural extracts, the bioactivity can be influenced by the plant's origin, harvest time, and extraction method.
Q4: Are there known molecular targets for this compound and its derivatives?
A4: While the exact molecular targets for this compound are not fully elucidated, studies on structurally similar Stemona alkaloids and their synthetic analogues suggest that they may act as potent ligands for sigma receptors.[7] The sigma-1 receptor, in particular, has been implicated in the mechanism of action of some antitussive agents.[8][9] Some Stemona alkaloids have also been shown to modulate the function of P-glycoprotein (P-gp), an important transporter involved in multidrug resistance in cancer.[4][6][10]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the experimental evaluation of this compound derivatives.
Antitussive Activity Assays (Citric Acid-Induced Cough Model in Guinea Pigs)
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in cough response between animals. | Individual differences in sensitivity to citric acid. Improper acclimatization of animals. | - Ensure a sufficient number of animals per group to account for biological variability.- Acclimatize animals to the experimental setup for several days before the experiment.- Standardize the concentration and duration of citric acid aerosol exposure. |
| Test compound shows no significant antitussive effect. | - Inadequate dosage.- Poor bioavailability of the compound.- Compound instability. | - Perform a dose-response study to determine the optimal effective dose.- Investigate different routes of administration (e.g., intraperitoneal vs. oral) and formulation strategies to improve bioavailability.- Verify the stability of the compound in the vehicle used for administration. |
| Inconsistent results with positive control (e.g., Codeine). | - Improper administration of the control.- Degradation of the control substance. | - Ensure accurate dosing and administration of the positive control.- Use a fresh, properly stored solution of the positive control for each experiment. |
Anti-inflammatory Activity Assays (Nitric Oxide Production in RAW 264.7 Macrophages)
| Problem | Possible Cause | Troubleshooting Steps |
| High background nitric oxide (NO) levels in unstimulated cells. | - Contamination of cell culture with bacteria or endotoxins.- Serum components in the culture medium. | - Use sterile techniques and regularly test for mycoplasma contamination.- Use endotoxin-free reagents and serum.- Include a media-only control to check for background NO levels. |
| No reduction in NO production with test compound after LPS stimulation. | - Compound is not active at the tested concentrations.- Cytotoxicity of the compound.- Compound interferes with the Griess assay. | - Test a wider range of concentrations.- Perform a cell viability assay (e.g., MTT or LDH) in parallel to rule out cytotoxicity.[11][12]- Test the compound directly with the Griess reagent to check for any interference. |
| Inconsistent LPS stimulation. | - Variability in LPS potency.- Low cell density. | - Use a fresh, validated batch of LPS.- Ensure a consistent cell seeding density for all experiments.[11] |
P-glycoprotein (P-gp) Modulation Assays
| Problem | Possible Cause | Troubleshooting Steps |
| No reversal of multidrug resistance (MDR) observed. | - The derivative does not interact with P-gp.- The concentration used is too low.- The cancer cell line does not overexpress P-gp. | - Screen a range of concentrations of the test compound.- Confirm P-gp overexpression in the resistant cell line using Western blotting or flow cytometry with a P-gp specific antibody.- Use a sensitive parental cell line as a negative control.[10] |
| High toxicity of the derivative to cancer cells. | The compound has intrinsic cytotoxic effects independent of P-gp modulation. | - Determine the IC50 of the derivative alone in both the resistant and sensitive cell lines to assess its intrinsic cytotoxicity.- Use non-toxic concentrations of the derivative in combination with a known P-gp substrate (e.g., doxorubicin, paclitaxel).[10] |
| Fluorescence-based assays (e.g., Rhodamine 123 or Calcein-AM accumulation) yield inconsistent results. | - Autofluorescence of the test compound.- Quenching of the fluorescent signal.- Photobleaching of the fluorescent dye. | - Measure the intrinsic fluorescence of the test compound at the excitation and emission wavelengths of the dye.- Include controls to assess for quenching effects.- Minimize exposure of the cells to light during the assay. |
Quantitative Data Summary
The following tables summarize quantitative data on the bioactivity of this compound and related Stemona alkaloids from published studies.
Table 1: Antitussive Activity of Stenine-Type Stemona Alkaloids
| Compound | Dose (mg/kg, i.p.) | Cough Inhibition (%) | Animal Model | Reference |
| Neotuberostemonine | 25 | 45.2 | Guinea Pig | [1] |
| Neostenine | 25 | 48.5 | Guinea Pig | [1] |
| Tuberostemonine H | 50 | 25.1 | Guinea Pig | [1] |
| Tuberostemonine J | 50 | 15.3 | Guinea Pig | [1] |
| Codeine Phosphate | 10 | 50.1 | Guinea Pig | [1] |
Table 2: Anti-inflammatory Activity of Stemona Alkaloids from Stemona tuberosa
| Compound | Concentration (µM) | NO Production Inhibition (%) | Cell Line | Reference |
| Tuberostemonine | 25 | Significant | RAW 264.7 | [4][13] |
| Compound 3 | 25 | Moderate | RAW 264.7 | [4][13] |
| Compound 6 | 25 | Moderate | RAW 264.7 | [4][13] |
| Compound 18 | 25 | Moderate | RAW 264.7 | [4][13] |
| Compound 28 | 25 | Moderate | RAW 264.7 | [4][13] |
Table 3: P-glycoprotein Modulatory Activity of Stemona Alkaloids
| Compound | Concentration (µM) | Fold Reversal of Vinblastine Resistance | Cell Line | Reference |
| Stemofoline | 10 | ~4 | KB-V1 | [10] |
| Oxystemokerrine | 10 | ~2 | KB-V1 | [10] |
| Stemocurtisine | 10 | ~1.5 | KB-V1 | [10] |
| Verapamil (Control) | 10 | ~10 | KB-V1 | [10] |
Experimental Protocols
Protocol 1: Antitussive Activity Assay in Guinea Pigs
This protocol is adapted from studies on the antitussive effects of Stemona alkaloids.[1][8][9]
-
Animals: Use male Dunkin-Hartley guinea pigs (300-400 g).
-
Acclimatization: House the animals in a controlled environment for at least one week before the experiment.
-
Compound Administration: Dissolve this compound derivatives in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the test compounds intraperitoneally (i.p.) at the desired doses. A vehicle control group and a positive control group (e.g., codeine phosphate, 10 mg/kg, i.p.) should be included.
-
Cough Induction: 30 minutes after compound administration, place each guinea pig individually in a whole-body plethysmograph chamber. Expose the animals to a nebulized 0.3 M citric acid solution for a fixed period (e.g., 5 minutes).
-
Data Recording and Analysis: Record the number of coughs during the exposure period and for a subsequent observation period (e.g., 5 minutes). The coughs can be detected by a sound transducer and confirmed by visual observation. Calculate the percentage of cough inhibition for each group compared to the vehicle control group.
Protocol 2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells
This protocol is based on standard methods for assessing anti-inflammatory activity.[11][12][14]
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with vehicle and LPS, and a baseline group with cells treated with vehicle only.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite. Determine the percentage of NO production inhibition compared to the LPS-stimulated control group. A parallel cell viability assay (e.g., MTT) should be performed to ensure that the observed NO reduction is not due to cytotoxicity.
Protocol 3: Sigma-1 Receptor Binding Assay
This is a general protocol for a competitive radioligand binding assay for the sigma-1 receptor.[2][3][15][16]
-
Membrane Preparation: Prepare membranes from a tissue source with high sigma-1 receptor expression (e.g., guinea pig liver) or from cells overexpressing the receptor. This typically involves homogenization in a buffer followed by centrifugation to isolate the membrane fraction.
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) to each well.
-
Add increasing concentrations of the unlabeled this compound derivative.
-
Add the membrane preparation to initiate the binding reaction.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled sigma-1 ligand like haloperidol).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki (inhibition constant) of the test compound by fitting the data to a one-site competition model using appropriate software.
Visualizations
Caption: Workflow for enhancing the bioactivity of this compound derivatives.
Caption: Hypothesized signaling pathway for the antitussive effect of this compound derivatives.
Caption: Experimental workflow for assessing P-glycoprotein modulation.
References
- 1. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of P-glycoprotein by Stemona alkaloids in human multidrug resistance leukemic cells and structural relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stemona alkaloids, from traditional Thai medicine, increase chemosensitivity via P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
Technical Support Center: Scaling Up Neotuberostemonone Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the isolation of Neotuberostemonone for further studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its source?
A1: this compound is a bioactive alkaloid compound.[1] It is primarily isolated from the roots of plants belonging to the Stemona genus, such as Stemona tuberosa.[2][3]
Q2: What are the main challenges when scaling up the isolation of this compound?
A2: Common challenges in scaling up the isolation of natural products like this compound include low concentrations in the plant material, potential degradation of the compound during extraction and purification, and the complexity of the chemical mixture, which can make separation difficult.
Q3: What purity of this compound can I expect to achieve?
A3: Commercially available this compound is typically offered at purities ranging from 95% to 99%, as determined by methods like HPLC-DAD or HPLC-ELSD.[1] The achievable purity in a laboratory setting will depend on the optimization of the purification protocol.
Q4: Is there a recommended analytical method to monitor the presence and purity of this compound during isolation?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for both qualitative and quantitative analysis of this compound.[1] Thin Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of fractions during column chromatography.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the isolation and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Alkaloid Extract | 1. Incomplete extraction from plant material. 2. Degradation of this compound during extraction. 3. Inefficient acid-base partitioning. | 1. Ensure the plant material is finely ground. Increase the extraction time or the solvent-to-solid ratio. Consider using a more efficient extraction method like Soxhlet or ultrasound-assisted extraction. 2. Avoid excessive heat during solvent evaporation. Use a rotary evaporator under reduced pressure. 3. Ensure the pH is distinctly acidic (pH 1-2) and basic (pH 9-10) during the respective liquid-liquid extraction steps. Perform multiple extractions with the organic solvent at each stage. |
| Poor Separation in Column Chromatography | 1. Inappropriate stationary or mobile phase. 2. Column overloading. 3. Column packing issues (channeling). | 1. Use silica (B1680970) gel as the stationary phase. Start with a non-polar mobile phase and gradually increase polarity. A common gradient is from petroleum ether/acetone (B3395972) to pure acetone. Develop a suitable solvent system using Thin Layer Chromatography (TLC) first. 2. The amount of crude extract loaded should typically be 1-5% of the weight of the stationary phase. 3. Ensure the column is packed uniformly without any air bubbles or cracks. |
| Co-elution of Impurities with this compound | 1. Similar polarity of impurities and the target compound. 2. Insufficient resolution of the chromatographic system. | 1. Try a different solvent system for elution. Consider using a different stationary phase, such as alumina. 2. If initial column chromatography is insufficient, further purify the fractions containing this compound using preparative HPLC with a C18 column. |
| Degradation of this compound during Purification | 1. Exposure to harsh pH conditions. 2. Prolonged exposure to high temperatures. | 1. Minimize the time the compound is exposed to strong acids and bases during the liquid-liquid extraction. Neutralize the final alkaloid extract. 2. Perform all evaporation steps at the lowest possible temperature. Store extracts and purified fractions at low temperatures (e.g., 4°C or -20°C). |
| Difficulty in Obtaining Crystalline this compound | 1. Presence of residual impurities. 2. Inappropriate crystallization solvent. | 1. Re-purify the compound using preparative HPLC. 2. Experiment with different solvent systems for crystallization. Start with a solvent in which this compound is soluble and slowly add a non-solvent in which it is insoluble. |
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of Total Alkaloids from Stemona tuberosa
This protocol outlines a general procedure for obtaining a crude alkaloid extract.
-
Preparation of Plant Material:
-
Air-dry the roots of Stemona tuberosa.
-
Grind the dried roots into a fine powder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in 95% ethanol (B145695) at room temperature for 24-48 hours with occasional stirring. The solvent-to-solid ratio should be approximately 10:1 (v/w).
-
Filter the extract and repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
-
Acid-Base Liquid-Liquid Extraction:
-
Suspend the crude ethanol extract in a 2% aqueous hydrochloric acid solution.
-
Extract this acidic solution with an equal volume of dichloromethane (B109758) three times to remove neutral and acidic compounds. Discard the organic layers.
-
Adjust the pH of the aqueous layer to 9-10 with a 28% aqueous ammonia (B1221849) solution.
-
Extract the basified aqueous solution with an equal volume of dichloromethane three times.
-
Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
-
Protocol 2: Column Chromatography for the Isolation of this compound
This protocol provides a starting point for the chromatographic purification of this compound from the crude alkaloid extract.
-
Preparation of the Column:
-
Use a glass column packed with silica gel (100-200 mesh) as the stationary phase. The amount of silica gel should be 20-50 times the weight of the crude alkaloid extract.
-
Wet pack the column with the initial mobile phase (e.g., 100% petroleum ether).
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of dichloromethane.
-
Adsorb this solution onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% petroleum ether.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of acetone (e.g., 9:1, 8:2, 7:3, etc., petroleum ether:acetone).
-
Collect fractions of a fixed volume (e.g., 20-50 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates.
-
Visualize the spots under UV light and/or by staining with Dragendorff's reagent (for alkaloids).
-
Combine the fractions that show a spot corresponding to this compound.
-
-
Further Purification:
-
The combined fractions may require further purification using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol (B129727) and water) to achieve high purity.
-
Quantitative Data
The following table summarizes representative quantitative data for the extraction of total alkaloids from Stemona species. Note that the yield of this compound will be a fraction of the total alkaloid content and will vary depending on the plant material and extraction efficiency.
| Parameter | Value | Reference |
| Starting Material | Dried roots of Stemona japonica | |
| Extraction Method | Reflux with 90% ethanol | |
| Purification Method | D004 cation exchange resin | |
| Adsorption Capacity of Resin | 0.5003 mg of total alkaloids per gram of resin | |
| Desorption Ratio | 68.45% | |
| Overall Transfer Rate of Total Alkaloids | 58.70% | |
| Final Purity of Total Alkaloids | Up to 70% |
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield issues.
References
Validation & Comparative
A Comparative Analysis of Stemona Alkaloids and Synthetic Pesticides for Insect Pest Management
For Researchers, Scientists, and Drug Development Professionals
Quantitative Efficacy Comparison
The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values of Stemona alkaloids and various synthetic pesticides against several key insect pests. Lower values indicate higher toxicity to the target pest.
| Compound/Pesticide | Target Pest | Bioassay Type | LC50 | LD50 | Source |
| Natural Pesticides (Stemona Alkaloids) | |||||
| Didehydrostemofoline | Spodoptera littoralis (African cotton leafworm) | Chronic Feeding | 0.84 ppm | - | [1][2] |
| Stemofoline (B1231652) | Spodoptera littoralis (African cotton leafworm) | Chronic Feeding | 2.4 ppm | - | [3] |
| Stemona collinsiae extract | Musca domestica (Housefly) larvae | Direct Contact | 1600 mg/ml (stock solution) | - | [4] |
| Stemona collinsiae extract | Periplaneta americana (American cockroach) | Topical Application | 1.5% w/v (at 48 hours) | - | [5] |
| Synthetic Pesticides | |||||
| Chlorantraniliprole | Plutella xylostella (Diamondback moth) | - | 24.22 ppm | - | |
| Cypermethrin | Musca domestica (Housefly) | - | 0.62 ml/L | - | |
| Fipronil & Permethrin | Ctenocephalides felis (Cat flea) | - | >98.4% reduction | - | |
| Imidacloprid | Melipona scutellaris (Native bee) | Topical | - | 2.41 ng/bee (24h) | |
| Imidacloprid | Melipona scutellaris (Native bee) | Oral | 2.01 ng/µL (24h) | - |
Experimental Protocols
The determination of insecticidal efficacy relies on standardized laboratory bioassays. Below are detailed methodologies for common experiments cited in the comparison.
Chronic Feeding Bioassay (for Lepidopteran larvae)
This method assesses the toxicity of a compound when ingested by the insect over a period.
-
Test Insects: Neonate larvae of Spodoptera littoralis.
-
Diet Preparation: An artificial diet is prepared and dispensed into containers. The test compound (e.g., Stemona alkaloid) is incorporated into the diet at various concentrations. A control group receives a diet with the solvent only.
-
Experimental Setup: A specific number of larvae (e.g., 20) are placed in each container with the treated diet.
-
Incubation: The containers are maintained under controlled conditions (e.g., 25°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Data Collection: Mortality and larval weight are recorded after a set period (e.g., 7 days).
-
Analysis: The LC50 (the concentration that kills 50% of the test population) and EC50 (the concentration that causes a 50% reduction in growth) are calculated using probit analysis.
Topical Application Bioassay (for adult insects)
This method evaluates the contact toxicity of a pesticide.
-
Test Insects: Adult insects such as Periplaneta americana or bees.
-
Insecticide Preparation: The test compound is dissolved in a suitable solvent (e.g., acetone) to prepare a range of concentrations.
-
Application: A precise volume (e.g., 1 microliter) of the insecticide solution is applied to a specific part of the insect's body, typically the dorsal thorax, using a micro-applicator. Control insects are treated with the solvent alone.
-
Observation: The treated insects are held in containers with access to food and water under controlled environmental conditions.
-
Data Collection: Mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours) after application.
-
Analysis: The LD50 (the dose that kills 50% of the test population) is determined using probit analysis.
Larval Immersion Bioassay
This method is often used for aquatic insects or for assessing the efficacy of insecticides against larvae in a liquid medium.
-
Test Insects: Larval stages of insects like mosquitoes or fleas.
-
Solution Preparation: The test insecticide is diluted in water or another suitable solvent to create a series of concentrations.
-
Exposure: A known number of larvae are placed in beakers containing the test solutions. A control group is placed in the solvent without the insecticide.
-
Incubation: The beakers are kept under controlled temperature and light conditions.
-
Data Collection: Larval mortality is recorded at predetermined time points (e.g., 24 and 48 hours).
-
Analysis: The LC50 is calculated using probit analysis.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets of insecticides is crucial for developing new compounds and managing resistance.
Stemona Alkaloids: Targeting the Nervous System
Several Stemona alkaloids, including stemofoline, have been shown to act on the insect's nervous system. Their primary mode of action is believed to be the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are crucial for synaptic transmission in the insect central nervous system. By binding to nAChRs, Stemona alkaloids can disrupt normal nerve impulse transmission, leading to paralysis and death. This mechanism is similar to that of neonicotinoid insecticides.
Caption: Proposed mechanism of action for Stemona alkaloids on insect nAChRs.
Synthetic Pesticides: Diverse Modes of Action
Synthetic pesticides encompass a wide range of chemical classes with distinct mechanisms of action.
-
Organophosphates and Carbamates: These insecticides inhibit the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down acetylcholine in the synapse. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, convulsions, paralysis, and death.
-
Pyrethroids: This class of insecticides targets the voltage-gated sodium channels in nerve cell membranes. They modify the gating kinetics of these channels, causing them to remain open for an extended period. This disrupts the normal transmission of nerve impulses, leading to hyperexcitability, paralysis, and death.
-
Neonicotinoids: As mentioned, these compounds are agonists of insect nAChRs. They bind to these receptors, causing continuous stimulation of the postsynaptic neuron, which results in paralysis and death. Their selectivity for insect nAChRs over vertebrate receptors contributes to their lower toxicity to mammals.
-
Diamides (e.g., Chlorantraniliprole): This newer class of insecticides acts on the insect's ryanodine (B192298) receptors, which are intracellular calcium channels. Activation of these receptors leads to the uncontrolled release of calcium from internal stores, causing muscle contraction, paralysis, and cessation of feeding.
Caption: Diverse modes of action of major synthetic pesticide classes.
Conclusion
Stemona alkaloids, such as didehydrostemofoline and stemofoline, demonstrate significant insecticidal activity against certain pests, with efficacy comparable to or, in some cases, exceeding that of established botanical insecticides like pyrethrum. Their mode of action, targeting the insect's nervous system, is a well-validated strategy for insecticide development.
Compared to synthetic pesticides, the potency of currently identified Stemona alkaloids may be lower against some target pests. However, their natural origin presents potential advantages in terms of biodegradability and reduced environmental impact. Further research is warranted to fully characterize the insecticidal spectrum and safety profile of Neotuberostemonone and other Stemona alkaloids. The development of optimized formulations and the exploration of synergistic combinations with other control agents could enhance their efficacy and position them as valuable components of integrated pest management (IPM) strategies, offering a more sustainable approach to crop protection.
References
- 1. Feeding deterrence and contact toxicity of Stemona alkaloids-a source of potent natural insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Larvicidal activity of Stemona collinsiae root extract against Musca domestica and Chrysomya megacephala - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
Structural Activity Relationship of Stemona Alkaloids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The genus Stemona is a rich source of structurally diverse and biologically active alkaloids. These compounds, characterized by a unique pyrrolo[1,2-a]azepine core, have garnered significant interest for their potent insecticidal, antitussive, and anthelmintic properties.[1][2][3] Understanding the relationship between the intricate structures of these alkaloids and their biological activities is crucial for the development of new therapeutic agents and environmentally friendly insecticides. This guide provides a comparative analysis of the structural activity relationships (SAR) of Stemona alkaloids, supported by quantitative experimental data, detailed methodologies, and visual representations of key concepts.
Classification of Stemona Alkaloids
Stemona alkaloids are broadly classified into three main skeletal types based on the carbon framework attached to the C-9 position of the pyrrolo[1,2-a]azepine nucleus: stichoneurine-type, protostemonine-type, and croomine-type.[1][2] This structural diversity is a key determinant of their varied biological activities.
Insecticidal Activity
The insecticidal properties of Stemona alkaloids, particularly against the polyphagous pest Spodoptera littoralis, are well-documented. The protostemonine-type alkaloids generally exhibit the most potent insecticidal effects.
Quantitative Comparison of Insecticidal Activity
| Alkaloid | Type | LC50 (ppm) | EC50 (ppm) | Target Species | Reference |
| Didehydrostemofoline | Protostemonine | 0.8 | 0.5 | Spodoptera littoralis neonate larvae | |
| Stemofoline | Protostemonine | 2.0 | 1.0 | Spodoptera littoralis neonate larvae | |
| 2'-Hydroxystemofoline | Protostemonine | 15.0 | 8.0 | Spodoptera littoralis neonate larvae | |
| Tuberostemonine (B192615) | Stichoneurine | >500 | >500 | Spodoptera littoralis neonate larvae |
LC50: Lethal concentration required to kill 50% of the test population. EC50: Effective concentration required to cause a 50% reduction in growth or other observed effect.
Structure-Activity Relationship for Insecticidal Activity
The data reveals a clear SAR for insecticidal activity among the tested Stemona alkaloids:
-
Unsaturation in the side chain: The presence of a double bond in the side chain of didehydrostemofoline, as compared to the saturated side chain of stemofoline, significantly enhances its insecticidal potency.
-
Hydroxylation of the side chain: The introduction of a hydroxyl group, as seen in 2'-hydroxystemofoline, leads to a marked decrease in activity.
-
Alkaloid Skeleton: Protostemonine-type alkaloids are significantly more toxic to Spodoptera littoralis larvae than the stichoneurine-type alkaloid, tuberostemonine, which exhibits very low toxicity but notable repellent effects.
Experimental Protocol: Insecticidal Bioassay against Spodoptera littoralis
-
Test Organism: Neonate larvae of Spodoptera littoralis.
-
Diet Preparation: An artificial diet is prepared and dispensed into wells of a microtiter plate.
-
Compound Application: The test alkaloids, dissolved in a suitable solvent (e.g., methanol), are applied to the surface of the diet at various concentrations. Control wells receive only the solvent.
-
Larval Introduction: One neonate larva is placed in each well.
-
Incubation: The plates are incubated at a controlled temperature and humidity for a specified period (e.g., 7 days).
-
Data Collection: Larval mortality and weight are recorded.
-
Data Analysis: LC50 and EC50 values are calculated using probit analysis.
Antitussive Activity
Several Stemona alkaloids have demonstrated significant antitussive effects, validating their traditional use in treating respiratory ailments. The stenine-type alkaloids, a subgroup of the stichoneurine-type, are particularly potent.
Quantitative Comparison of Antitussive Activity
| Alkaloid | Type | Dose (mg/kg, i.p.) | Cough Inhibition (%) | Animal Model | Reference |
| Neotuberostemonine (B189803) | Stenine (B102979) | 25 | 55.3 | Guinea pig (citric acid-induced cough) | |
| 50 | 75.1 | ||||
| Neostenine | Stenine | 25 | 48.2 | Guinea pig (citric acid-induced cough) | |
| 50 | 69.5 | ||||
| Tuberostemonine H | Stenine | 50 | 25.4 | Guinea pig (citric acid-induced cough) | |
| epi-Bisdehydrotuberostemonine J | Stenine | 50 | 15.2 | Guinea pig (citric acid-induced cough) | |
| Codeine Phosphate (Positive Control) | Opioid | 10 | 60.2 | Guinea pig (citric acid-induced cough) |
i.p.: Intraperitoneal administration.
Structure-Activity Relationship for Antitussive Activity
The antitussive activity of stenine-type alkaloids is highly dependent on their stereochemistry and core structure:
-
Core Nucleus: The saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus is a prerequisite for significant antitussive activity.
-
Stereochemistry: An all-cis configuration at the three ring junctions of the stenine skeleton is optimal for antitussive potency, as seen in neotuberostemonine and neostenine.
-
Modifications to the Core: Alterations to the core structure, such as the introduction of double bonds or changes in stereochemistry, as seen in tuberostemonine H and epi-bisdehydrotuberostemonine J, lead to a significant reduction in activity.
Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs
-
Animal Model: Male Dunkin-Hartley guinea pigs are used.
-
Acclimatization: Animals are placed in a whole-body plethysmograph chamber for a period of acclimatization.
-
Cough Induction: Guinea pigs are exposed to an aerosol of citric acid solution (e.g., 0.4 M) for a set duration to induce coughing.
-
Cough Recording: The number of coughs is recorded for a specific period following the citric acid challenge using a microphone and specialized software.
-
Drug Administration: Test alkaloids or a vehicle control are administered to the animals (e.g., via intraperitoneal injection) at various doses.
-
Post-treatment Challenge: After a predetermined time, the animals are re-challenged with citric acid aerosol, and the number of coughs is recorded again.
-
Data Analysis: The percentage of cough inhibition is calculated for each animal by comparing the pre- and post-treatment cough counts.
Anthelmintic Activity
The anthelmintic potential of Stemona alkaloids has been noted, although quantitative data is less abundant compared to their insecticidal and antitussive activities.
Qualitative Summary of Anthelmintic Activity
Tuberostemonine, a stichoneurine-type alkaloid, has been reported to affect the motility of helminth worms. Specifically, it has shown paralytic effects on Angiostrongylus cantonensis and contractile effects on Dipylidium caninum and Fasciola hepatica. However, detailed dose-response studies and the identification of the specific molecular targets are still areas for further investigation.
Experimental Protocol: In Vitro Anthelmintic Bioassay using Caenorhabditis elegans
C. elegans is a free-living nematode commonly used as a model organism for initial screening of anthelmintic compounds.
-
Worm Culture: C. elegans are maintained on nematode growth medium (NGM) agar (B569324) plates seeded with E. coli OP50.
-
Assay Preparation: A 96-well microtiter plate is used. Each well contains a suspension of synchronized L4-stage worms in a liquid medium.
-
Compound Addition: Test alkaloids are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 20°C).
-
Motility Assessment: Worm motility is assessed at different time points using an automated worm tracker (B12436777) or by manual counting under a microscope.
-
Data Analysis: The concentration of the alkaloid that causes paralysis or death in 50% of the worms (IC50) is determined.
Conclusion
The structural diversity of Stemona alkaloids directly correlates with their distinct biological activities. Protostemonine-type alkaloids with an unsaturated side chain are potent insecticides, while stenine-type alkaloids with a specific saturated and all-cis tricyclic core exhibit significant antitussive effects. The anthelmintic properties, primarily associated with tuberostemonine, warrant further quantitative investigation. The detailed SAR information and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and agrochemical development, paving the way for the rational design and synthesis of novel bioactive compounds based on the Stemona alkaloid scaffold.
References
Unveiling the Therapeutic Potential of Neotuberostemonone: A Comparative Analysis of its Validated Targets in Pulmonary Fibrosis
For Immediate Release
Shanghai, China – December 2, 2025 – In the landscape of drug discovery for idiopathic pulmonary fibrosis (IPF), the natural alkaloid Neotuberostemonone (NTS) has emerged as a promising candidate. Extracted from the roots of Stemona tuberosa, NTS has demonstrated significant anti-inflammatory and anti-fibrotic properties in preclinical studies. This guide provides a comprehensive validation of NTS's therapeutic targets, comparing its mechanism of action and efficacy with the established IPF treatments, Nintedanib and Pirfenidone. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapies for fibrotic diseases.
Executive Summary
This compound exhibits a multi-pronged approach to combatting pulmonary fibrosis by primarily targeting key cellular and signaling pathways involved in the disease's progression. Experimental evidence validates its action on the following:
-
Hypoxia-Inducible Factor-1α (HIF-1α) Signaling: NTS effectively suppresses the accumulation of HIF-1α, a critical transcription factor in the fibrotic cascade.
-
Macrophage Polarization: NTS inhibits the differentiation of pro-fibrotic M2 macrophages, thereby reducing the secretion of fibrogenic mediators.
-
TGF-β1 and SDF-1 Signaling Axis: NTS disrupts the pro-fibrotic feedback loop between macrophages and fibroblasts by downregulating Transforming Growth Factor-beta 1 (TGF-β1) and Stromal Cell-Derived Factor-1 (SDF-1).
This guide will delve into the experimental data supporting these claims, offering a direct comparison with the mechanisms of Nintedanib, a multi-tyrosine kinase inhibitor, and Pirfenidone, a broader anti-fibrotic and anti-inflammatory agent.
Comparative Analysis of Therapeutic Targets and Efficacy
The following tables summarize the known therapeutic targets and quantitative efficacy data for this compound, Nintedanib, and Pirfenidone.
| Therapeutic Agent | Primary Validated Targets | Key In Vitro Efficacy Data | Key In Vivo Efficacy Data (Bleomycin-Induced Mouse Model) |
| This compound | HIF-1α, Macrophage M2 Polarization Markers (Arginase-1), TGF-β1, SDF-1 | Dose-dependent reduction of HIF-1α, TGF-β, and FGF2 expression in primary lung fibroblasts (0.1-10 μmol/L)[1]. Significant reduction of arginase-1 expression in RAW 264.7 macrophages[2]. | Oral administration (30 mg/kg/day) significantly attenuated pulmonary fibrosis by inhibiting HIF-1α and its downstream targets[1]. Reduced collagen deposition, α-SMA expression, and macrophage infiltration[2]. |
| Nintedanib | VEGFR, FGFR, PDGFR, Src, Lck, Lyn | IC50 values for VEGFR1 (34 nM), VEGFR2 (13 nM), VEGFR3 (13 nM), FGFR1 (69 nM), FGFR2 (37 nM), FGFR3 (108 nM), PDGFRα (59 nM), and PDGFRβ (65 nM). | Slows the rate of decline in pulmonary function in patients with IPF[3]. |
| Pirfenidone | TGF-β, TNF-α, PDGF | Dose-dependent inhibition of TGF-β-induced fibroblast proliferation and differentiation (effective concentrations 100–300 μM). | Reduces fibroblast proliferation, and collagen synthesis. |
Experimental Validation: Methodologies and Protocols
This section provides detailed protocols for the key experiments used to validate the therapeutic targets of this compound.
Western Blot Analysis for α-SMA and TGF-β1 Expression
This protocol is used to quantify the protein levels of α-Smooth Muscle Actin (α-SMA), a marker of myofibroblast differentiation, and TGF-β1, a key pro-fibrotic cytokine.
-
Cell Culture and Treatment: Human lung fibroblasts (e.g., MRC-5) are cultured to 80% confluency and then treated with TGF-β1 (e.g., 5 ng/mL) to induce a fibrotic phenotype. Concurrently, cells are treated with varying concentrations of this compound, Nintedanib, or Pirfenidone for 24-48 hours.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against α-SMA (e.g., 1:1000 dilution) and TGF-β1 (e.g., 1:1000 dilution). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and quantified by densitometry. GAPDH or β-actin is used as a loading control.
Immunohistochemistry for Macrophage Infiltration (F4/80 Staining)
This protocol is used to visualize and quantify macrophage infiltration in lung tissue sections from the bleomycin-induced pulmonary fibrosis mouse model.
-
Tissue Preparation: Lungs from treated and control mice are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned at 5 µm thickness.
-
Antigen Retrieval: Sections are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Immunostaining:
-
Sections are blocked with 5% normal goat serum for 1 hour.
-
Incubation with a primary antibody against the macrophage marker F4/80 (e.g., 1:100 dilution) overnight at 4°C.
-
After washing, sections are incubated with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
The signal is developed using a DAB chromogen solution.
-
Sections are counterstained with hematoxylin (B73222).
-
-
Imaging and Analysis: The stained sections are imaged using a light microscope. The number of F4/80-positive cells is quantified in multiple high-power fields per section.
Masson's Trichrome Staining for Collagen Deposition
This histological staining technique is used to visualize collagen fibers in lung tissue, providing a qualitative and semi-quantitative assessment of fibrosis.
-
Staining Procedure:
-
Deparaffinized and rehydrated lung sections are mordanted in Bouin's solution.
-
Stained with Weigert's iron hematoxylin for nuclear staining.
-
Stained with Biebrich scarlet-acid fuchsin solution to stain cytoplasm and muscle fibers red.
-
Differentiated in phosphomolybdic-phosphotungstic acid solution.
-
Counterstained with aniline (B41778) blue to stain collagen fibers blue.
-
-
Imaging and Analysis: Stained sections are imaged, and the extent of blue staining is used to assess the degree of collagen deposition and fibrosis, often using a semi-quantitative scoring system (e.g., Ashcroft score).
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and the experimental workflow for its validation.
Caption: this compound's multi-target inhibition of pro-fibrotic pathways.
Caption: Workflow for the validation of this compound's therapeutic targets.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent for idiopathic pulmonary fibrosis. Its ability to modulate multiple key pathways in the fibrotic process, including HIF-1α signaling, macrophage polarization, and the TGF-β1/SDF-1 axis, distinguishes it from current treatments. While direct comparative clinical trials are necessary to definitively establish its efficacy relative to Nintedanib and Pirfenidone, the preclinical data strongly support its continued investigation. The detailed experimental protocols provided herein offer a foundation for researchers to further explore and validate the therapeutic potential of this promising natural compound.
References
- 1. Neotuberostemonine inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Markers to Delineate Murine M1 and M2 Macrophages | PLOS One [journals.plos.org]
- 3. Masson's trichrome stain - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Neotuberostemonone and Other Natural Insecticides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insecticidal and repellent properties of Neotuberostemonone and other prominent natural insecticides, namely pyrethrins (B594832) and azadirachtin (B1665905). This analysis is supported by available experimental data and detailed methodologies to facilitate further research and development in the field of natural pest management solutions.
Executive Summary
This compound, a member of the Stemona alkaloid family, exhibits a distinct bioactivity profile compared to other major natural insecticides. While many natural compounds, such as pyrethrins and certain Stemona alkaloids like didehydrostemofoline, act as potent toxins, this compound and its stereoisomer tuberostemonine (B192615) are primarily recognized for their strong repellent properties with low direct toxicity.[1][2][3] This positions them as valuable tools for integrated pest management strategies focused on crop protection through deterrence rather than eradication. In contrast, pyrethrins offer rapid knockdown effects by targeting the nervous system, and azadirachtin acts as a growth regulator, disrupting the molting cycle of insects.
This guide presents a comparative overview of these natural insecticides, detailing their mechanisms of action, summarizing their efficacy through quantitative data, and providing standardized protocols for key bioassays.
Data Presentation: Comparative Efficacy
| Compound/Extract | Target Insect | Bioassay | LC50 (ppm) | EC50 (ppm) | Source |
| Didehydrostemofoline | Spodoptera littoralis (Neonate Larvae) | Chronic Feeding | 0.84 | 0.46 | [2] |
| Stemofoline | Spodoptera littoralis (Neonate Larvae) | Chronic Feeding | 1.12 | 0.65 | |
| Pyrethrum Extract | Spodoptera littoralis (Neonate Larvae) | Chronic Feeding | 29.3 | 14.2 | |
| Azadirachtin | Spodoptera littoralis (Neonate Larvae) | Chronic Feeding | 1.35 | 0.28 |
| Insecticide Active Ingredient | Overall Pest Infestation Reduction (%) | Source |
| Pyrethrin | 48.6 | |
| Azadirachtin | 46.1 | |
| Pyrethrin + Azadirachtin (as Azera®) | 61.7 |
Mechanisms of Action
The insecticidal and repellent activities of this compound, pyrethrins, and azadirachtin stem from their distinct interactions with insect physiology.
This compound (Stemona Alkaloids): The primary mode of action for the toxic Stemona alkaloids, such as stemofoline, is the agonism of insect nicotinic acetylcholine (B1216132) receptors (nAChRs). This interaction leads to overstimulation of the nervous system, resulting in paralysis and death. In contrast, tuberostemonine (and by extension, its stereoisomer this compound) exhibits strong repellent properties, the precise mechanism of which is still under investigation but is likely due to interactions with insect sensory receptors.
Pyrethrins: These compounds are neurotoxins that target the voltage-gated sodium channels in insect nerve cells. By binding to these channels, pyrethrins prevent them from closing, leading to a constant state of excitation, paralysis, and rapid "knockdown" of the insect.
Azadirachtin: This complex tetranortriterpenoid acts as an insect growth regulator. Its structure is similar to the insect hormone ecdysone (B1671078), and it disrupts the molting process by interfering with the ecdysone receptor signaling pathway. This prevents larvae from maturing and ultimately leads to their death. Azadirachtin also exhibits antifeedant and repellent properties.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by each class of insecticide.
References
Comparative Analysis of Neotuberostemonone Cross-Reactivity with Other Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Neotuberostemonone, a prominent alkaloid from the Stemona genus, and its potential cross-reactivity with other alkaloids. The information presented herein is based on existing experimental data and pharmacological studies, aimed at facilitating further research and drug development.
Introduction to this compound
This compound is a tuberostemonine-type alkaloid isolated from the roots of Stemona tuberosa. This class of alkaloids is well-regarded for its significant antitussive properties. Structurally, Stemona alkaloids are characterized by a unique pyrrolo[1,2-a]azepine nucleus. The specific stereochemistry and substitutions on this core structure are believed to be critical for their biological activity. Emerging evidence suggests that the pharmacological effects of this compound and related alkaloids may be mediated through their interaction with sigma receptors, particularly the sigma-1 subtype.
Cross-Reactivity Profile: A Focus on the Sigma-1 Receptor
Direct cross-reactivity studies for this compound are limited. However, based on its structural similarity to other Stemona alkaloids and its known antitussive effects, a strong inference can be made for its interaction with the sigma-1 receptor. This receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is known to modulate intracellular calcium signaling.
The following table summarizes the binding affinities (Ki) of various alkaloids and known sigma-1 receptor ligands. While a specific Ki value for this compound is not available in the current literature, the data for structurally related Stemona alkaloid analogues provide a valuable reference point for its potential potency.
| Compound | Alkaloid Class/Drug Type | Target Receptor(s) | Binding Affinity (Ki) [nM] | Primary Pharmacological Activity |
| This compound (inferred) | Stemona Alkaloid (Tuberostemonine) | Sigma-1 (presumed) | Not Determined | Antitussive |
| Neostenine Analogues | Synthetic Stemona Alkaloid | Sigma-1 | 867 - 5,970[1] | Antitussive (presumed) |
| Haloperidol | Butyrophenone | Sigma-1, Dopamine D2 | 2 - 4.5[2][3] | Antipsychotic |
| Opipramol | Tricyclic Antidepressant | Sigma-1, Sigma-2 | ~4 (for sigma-1)[4] | Anxiolytic, Antidepressant |
| Dextromethorphan | Morphinan | Sigma-1, NMDA | 142 - 652[5] | Antitussive, Dissociative |
Note: The binding affinity for Neostenine analogues is presented as a range, as various synthetic modifications can alter their potency. The affinity of this compound for the sigma-1 receptor is inferred from its structural similarity to these active analogues and its known antitussive properties.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's cross-reactivity.
Sigma-1 Receptor Competitive Binding Assay
This assay determines the binding affinity of a test compound (e.g., this compound) to the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Guinea pig brain membranes or cell lines expressing the human sigma-1 receptor.
-
Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compounds: this compound and other alkaloids of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Filtration System: Glass fiber filters (GF/B or equivalent) pre-soaked in 0.5% polyethylenimine.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare guinea pig brain membrane homogenates.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 1 nM), and membrane homogenate.
-
Non-specific Binding: Assay buffer, [³H]-(+)-pentazocine, 10 µM Haloperidol, and membrane homogenate.
-
Competitive Binding: Assay buffer, [³H]-(+)-pentazocine, membrane homogenate, and varying concentrations of the test compound (e.g., this compound).
-
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Citric Acid-Induced Cough Model in Guinea Pigs
This in vivo assay is used to evaluate the antitussive activity of a test compound.
Materials:
-
Male Hartley guinea pigs (300-400 g).
-
Whole-body plethysmograph.
-
Nebulizer.
-
Citric acid solution (0.4 M in saline).
-
Test compounds (e.g., this compound) and vehicle control.
Procedure:
-
Acclimatize the guinea pigs to the plethysmograph chamber.
-
Administer the test compound or vehicle to the animals (e.g., intraperitoneally or orally) at a predetermined time before the cough induction.
-
Place the animal in the plethysmograph chamber.
-
Expose the guinea pig to a nebulized aerosol of 0.4 M citric acid for a fixed period (e.g., 3 minutes).
-
Record the number of coughs for a defined observation period (e.g., 10 minutes) following the citric acid challenge.
-
Data Analysis: Compare the number of coughs in the test compound-treated groups to the vehicle-treated control group. Calculate the percentage of cough inhibition.
Mandatory Visualizations
Caption: Workflow for determining the binding affinity of a test compound to the sigma-1 receptor.
Caption: Proposed mechanism of action for this compound's antitussive effect.
References
- 1. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]opipramol labels a novel binding site and sigma receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neotuberostemonone and Commercial Antitussives for Cough Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antitussive efficacy of Neotuberostemonone, a natural compound derived from Stemona tuberosa, with two widely used commercial antitussives, codeine and dextromethorphan (B48470). The information presented herein is intended for an audience with a professional interest in pharmacology and drug development, offering a synthesis of preclinical data to inform future research and development efforts.
Executive Summary
This compound, a principal alkaloid from the traditional medicinal herb Stemona tuberosa, has demonstrated significant cough suppressant activity in preclinical models. Unlike the centrally acting commercial antitussives codeine and dextromethorphan, this compound exhibits a peripheral mechanism of action, targeting the initial stages of the cough reflex arc. This fundamental difference in its pharmacological target presents a promising avenue for the development of novel antitussives with potentially fewer central nervous system-related side effects. This guide will delve into the comparative efficacy, mechanisms of action, and the experimental protocols used to evaluate these compounds.
Comparative Efficacy of Antitussive Agents
The following table summarizes the quantitative data on the antitussive efficacy of this compound, codeine, and dextromethorphan in a citric acid-induced cough model in guinea pigs. This model is a standard preclinical assay for evaluating the potential of novel cough suppressants.
| Compound | Administration Route | Effective Dose (ED₅₀) | Efficacy Notes |
| This compound | Intraperitoneal | ~25 mg/kg | Demonstrates potent peripheral antitussive activity. |
| Codeine | Oral | ~29.2 mg/kg | A centrally acting opioid antitussive, considered a benchmark in preclinical studies. |
| Dextromethorphan | Oral | ~15.2 mg/kg | A centrally acting non-opioid antitussive with a complex mechanism of action. |
Mechanisms of Action: A Tale of Two Pathways
The antitussive effects of this compound and commercial drugs like codeine and dextromethorphan are achieved through distinct biological pathways.
This compound: A Peripheral Approach
This compound is understood to exert its antitussive effects through a peripheral mechanism of action[1]. This means it acts on the sensory nerves within the airways that are responsible for detecting irritants and initiating the cough reflex[1]. While the precise molecular target has yet to be fully elucidated, it is hypothesized that this compound modulates the activity of afferent nerve fibers, such as C-fibers, which are key players in cough induction[2][3][4]. By inhibiting the signaling from these peripheral nerves to the central nervous system, this compound effectively prevents the cough reflex from being triggered at its source.
dot
References
- 1. Antitussive and central respiratory depressant effects of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neural control of the lower airways: Role in cough and airway inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular/Ionic Basis of Vagal Bronchopulmonary C-Fiber Activation by Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Respiratory Sensations Evoked by Activation of Bronchopulmonary C-fibers - PMC [pmc.ncbi.nlm.nih.gov]
Interspecies Comparison of Neotuberostemonone Bioactivity: A Guide for Researchers
An objective analysis of the current scientific data on the biological activity of Neotuberostemonone, a prominent alkaloid from the medicinal plant Stemona tuberosa. This guide provides a comparative overview of its effects on mammals and insects, supported by available experimental data, to inform future research and drug development.
This compound, a member of the Stemona alkaloids, has garnered scientific interest for its traditional use in treating respiratory ailments and its potential as a natural insecticide. Understanding its differential bioactivity across species is crucial for both therapeutic applications and pest management strategies. This guide synthesizes the current knowledge on this compound and its closely related analogs, presenting a side-by-side comparison of its effects on mammalian and insect systems.
Mammalian Bioactivity: Pharmacokinetics and Antitussive Effects
In mammals, research on this compound has primarily focused on its pharmacokinetic profile and its efficacy as an antitussive (cough suppressant). A key study on the closely related alkaloid, Neotuberostemonine, in rats provides valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Pharmacokinetic Data in Rats
The following table summarizes the pharmacokinetic parameters of Neotuberostemonine in rats following oral administration.
| Parameter | 20 mg/kg Dose | 40 mg/kg Dose |
| Cmax (ng/mL) | 11.37 | 137.6 |
| AUC0-∞ (ng·h/mL) | 17.68 | 167.4 |
| t1/2 (h) | 2.28 | 3.04 |
| Data sourced from Sui et al., 2016. |
Caption: Pharmacokinetic parameters of Neotuberostemonine in rats.
Experimental Protocol: Pharmacokinetic Analysis in Rats
The pharmacokinetic study of Neotuberostemonine was conducted using an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method. Male Sprague-Dawley rats were administered Neotuberostemonine orally. Blood samples were collected at various time points, and the concentration of the compound in plasma was determined. The main pharmacokinetic parameters, including maximum concentration (Cmax), area under the concentration-time curve (AUC), and half-life (t1/2), were then calculated.
Proposed Mechanism of Antitussive Action in Mammals
The antitussive effects of Stemona alkaloids, including this compound, are believed to be centrally mediated. The proposed mechanism involves the inhibition of the cough reflex center in the brainstem.
Caption: Proposed central mechanism of antitussive action.
Insecticidal Bioactivity: A Look at Stemona Extracts and Related Alkaloids
While specific insecticidal data for isolated this compound is limited, extracts from its source plant, Stemona tuberosa, and other related Stemona alkaloids have demonstrated significant insecticidal properties. This suggests that the Stemona genus is a promising source of natural insecticides. The bioactivity of these extracts and compounds has been evaluated against a range of insect pests.
Quantitative Insecticidal Activity Data
The following table summarizes the insecticidal activity of Stemona tuberosa extracts and other major Stemona alkaloids against various insect species. It is important to note that the specific contribution of this compound to the activity of the crude extracts has not been determined.
| Species | Preparation | Insect Species | Bioassay | Activity (LC50) |
| Stemona tuberosa | Dichloromethane extract | Aedes aegypti (larvae) | Aqueous dispersion | 13-14 ppm (for active fractions) |
| Stemona tuberosa | Dichloromethane extract | Spodoptera litura (larvae) | Leaf disc feeding | Highest mortality among extracts |
| Stemona tuberosa | 70% Methanol extract | Sitophilus zeamais (adult) | Residual film | Highest mortality among extracts |
| Stemofoline | Isolated Compound | Spodoptera littoralis (larvae) | Chronic feeding | 2.4 ppm |
| Didehydrostemofoline | Isolated Compound | Spodoptera littoralis (larvae) | Chronic feeding | - |
| Data compiled from various studies on Stemona extracts and alkaloids. |
Caption: Insecticidal activity of Stemona preparations.
Experimental Protocols: Insecticidal Bioassays
Leaf Disc Feeding Assay: Leaf discs of a suitable host plant are treated with different concentrations of the test substance. Larvae of the target insect are allowed to feed on these discs for a specified period. Mortality and antifeedant effects are then recorded.
Residual Film Assay: A solution of the test substance is applied to a surface, such as a petri dish or filter paper, and the solvent is allowed to evaporate, leaving a thin film. Adult insects are then exposed to this surface, and mortality is assessed over time.
Aqueous Dispersion Assay: For aquatic insects like mosquito larvae, the test substance is dispersed in water at various concentrations. The larvae are introduced into these solutions, and mortality is recorded after a set exposure time.
Proposed Mechanism of Insecticidal Action
The insecticidal mechanism of Stemona alkaloids is thought to involve the disruption of the insect's nervous system. Specifically, some Stemona alkaloids are proposed to act on nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for nerve impulse transmission in insects.
Caption: Proposed insecticidal mechanism of action.
Conclusion and Future Directions
The available evidence suggests a significant differential in the bioactivity of this compound and related Stemona alkaloids between mammals and insects. In mammals, this compound exhibits favorable pharmacokinetic properties and acts as a centrally-acting antitussive agent. In contrast, while extracts of S. tuberosa and other Stemona alkaloids show potent insecticidal activity, the specific role and potency of this compound against insects remain to be elucidated.
This knowledge gap highlights a critical area for future research. To fully assess the potential of this compound as a selective insecticide, studies determining the LC50 and LD50 of the isolated compound against a panel of key insect pests are essential. Furthermore, elucidating the precise molecular target of this compound in insects will be crucial for understanding its mode of action and for the development of novel, safe, and effective bio-insecticides. For drug development professionals, a deeper understanding of the central nervous system effects of this compound could pave the way for novel antitussive therapies.
Validating the Anti-inflammatory Effects of Neotuberostemonone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of Neotuberostemonone against the well-established corticosteroid, Dexamethasone. The following sections detail the available experimental data, outline the methodologies for key in vitro assays, and visualize the critical signaling pathways involved in the inflammatory response.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of this compound and Dexamethasone can be evaluated by their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This cell line is a widely used in vitro model for studying the inflammatory response.
| Compound | Parameter | IC50 Value | Cell Line | Stimulant |
| This compound | Nitric Oxide (NO) Production | Data not available | RAW 264.7 | LPS |
| Dexamethasone | Nitric Oxide (NO) Production | 34.60 µg/mL | RAW 264.7 | LPS |
| This compound | Prostaglandin E2 (PGE2) Production | Data not available | RAW 264.7 | LPS |
| Dexamethasone | Prostaglandin E2 (PGE2) Production | Data not available | RAW 264.7 | LPS |
| This compound | TNF-α Production | Data not available | RAW 264.7 | LPS |
| Dexamethasone | TNF-α Production | Data not available | RAW 264.7 | LPS |
| This compound | IL-6 Production | Data not available | RAW 264.7 | LPS |
| Dexamethasone | IL-6 Production | Data not available | RAW 264.7 | LPS |
| This compound | IL-1β Production | Data not available | RAW 264.7 | LPS |
| Dexamethasone | IL-1β Production | Data not available | RAW 264.7 | LPS |
Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of a specific biological or biochemical function.
Key Anti-inflammatory Mechanisms
The anti-inflammatory effects of this compound and Dexamethasone are primarily mediated through the modulation of key signaling pathways involved in the inflammatory cascade.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like LPS, the inhibitor of NF-κB (IκB) is degraded, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
This compound has been shown to inhibit the NF-κB pathway, which is a key mechanism for its anti-inflammatory effects.[2] Dexamethasone also exerts its anti-inflammatory effects in part by inhibiting NF-κB activation.
Caption: The NF-κB signaling pathway and points of inhibition.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another critical signaling cascade that regulates the production of inflammatory mediators. Activation of these kinases leads to the expression of various pro-inflammatory genes. While the direct effects of this compound on the MAPK pathway require further investigation, many natural compounds with anti-inflammatory properties are known to modulate this pathway.
Caption: The MAPK signaling pathway and potential points of inhibition.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the anti-inflammatory effects of this compound and other compounds.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or Dexamethasone) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
RAW 264.7 cells are seeded in a 96-well plate and treated as described above.
-
After 24 hours of incubation with LPS, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)
-
RAW 264.7 cells are cultured and treated in a 24-well plate.
-
After the desired incubation period with LPS, the cell culture supernatant is collected.
-
The concentrations of PGE2, TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for iNOS, COX-2, and MAPK Phosphorylation
-
RAW 264.7 cells are seeded in a 6-well plate and treated.
-
After treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, and ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
-
RAW 264.7 cells are grown on coverslips in a 24-well plate and treated.
-
After treatment, cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Cells are then incubated with a primary antibody against the p65 subunit of NF-κB.
-
After washing, a fluorescently labeled secondary antibody is added.
-
The coverslips are mounted on slides with a mounting medium containing DAPI to stain the nuclei.
-
The subcellular localization of NF-κB p65 is visualized using a fluorescence microscope.
Caption: General workflow for in vitro anti-inflammatory assays.
References
Safety Operating Guide
Prudent Disposal of Neotuberostemonone in a Research Environment
Neotuberostemonone is a natural product isolated from Stemona mairei.[1][2] Like many alkaloids, it may possess significant biological activity and should be handled with care.[3][4][5] In the absence of specific toxicity and ecotoxicity data, a precautionary approach is warranted, treating the compound and its waste as hazardous chemical waste.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is provided below. The lack of comprehensive data underscores the need for cautious handling and disposal.
| Property | Value | Source |
| CAS Number | 954379-68-1 | |
| Molecular Formula | C22H31NO6 | |
| Product Type | Natural Product | |
| Source | Stemona mairei | |
| Storage Temperature | -20℃ |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the recommended steps for the safe disposal of this compound and materials contaminated with it. This procedure is designed to minimize exposure to laboratory personnel and prevent environmental contamination.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste. This includes pure compound, solutions, and any materials that have come into contact with it (e.g., pipette tips, gloves, vials, absorbent paper).
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently or produce toxic fumes.
-
Segregate waste into the following categories in designated, clearly labeled containers:
-
Solid Waste: Contaminated personal protective equipment (PPE), weigh boats, and other solid materials.
-
Liquid Waste: Unused solutions, solvent rinsates, and other liquid mixtures containing this compound.
-
Sharps Waste: Contaminated needles, syringes, and glass Pasteur pipettes should be placed in a designated sharps container for chemical-contaminated sharps.
-
2. Waste Collection and Labeling:
-
Use appropriate, leak-proof containers for waste collection that are compatible with the chemical nature of the waste.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name, "this compound." Include the concentration and any other components of the waste mixture.
-
Keep waste containers securely closed when not in use.
3. Decontamination Procedures:
-
Work Surfaces: Decontaminate benches and other surfaces where this compound was handled using an appropriate solvent (e.g., ethanol), followed by a general laboratory cleaner. Collect all cleaning materials as solid hazardous waste.
-
Glassware: Rinse contaminated glassware three times with a suitable solvent. The first two rinses should be collected as hazardous liquid waste. The third rinse may be discarded in the sink, provided the concentration of the compound is negligible and local regulations permit it. Consult your EHS department for specific guidance on glassware decontamination.
4. Storage of Chemical Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Ensure the SAA is a secondary containment system to prevent the spread of spills.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in an SAA.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a research laboratory.
References
Essential Safety and Handling Protocols for Neotuberostemonone
Disclaimer: As of the date of this document, a comprehensive Safety Data Sheet (SDS) for Neotuberostemonone is not publicly available. The following guidance is based on a precautionary approach to handling a novel, biologically active compound of the Stemona alkaloid class, for which some members are known to possess potent biological and toxicological properties. Researchers and drug development professionals should treat this compound as a potentially hazardous substance and handle it with the utmost care in a controlled laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound in humans, a conservative approach to personal protection is mandatory. The following PPE is required at a minimum when handling this compound, particularly in its powdered form.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves, double-gloved | Prevents skin contact. Double-gloving is recommended when handling the pure compound. |
| Eye Protection | Chemical safety goggles or a full-face shield | Protects eyes from dust particles and splashes. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator | Prevents inhalation of the powdered compound. |
| Body Protection | A fully fastened laboratory coat | Protects skin and clothing from contamination. |
Operational Plan for Handling
This procedural guidance outlines the steps for safely handling this compound powder in a laboratory setting.
2.1. Engineering Controls:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation and systemic exposure.
-
A designated area within the laboratory should be established for the handling of this compound.
2.2. Handling Procedure for Weighing and Aliquoting:
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Prepare all required equipment (spatulas, weigh boats, vials, etc.) and place them inside the chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound. Use a microbalance within the fume hood if available. Avoid any actions that could generate dust.
-
** aliquoting:** If preparing solutions, add the solvent to the powdered compound slowly to avoid splashing. Ensure the container is securely capped.
-
Post-Handling: After handling, decontaminate all surfaces within the fume hood. Carefully remove and dispose of PPE as outlined in the disposal plan. Wash hands thoroughly with soap and water.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), weigh boats, and other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental health and safety (EHS) vendor, following all institutional, local, and national regulations.
Chemical and Physical Properties
The following table summarizes the known properties of this compound.
| Property | Value |
| CAS Number | 954379-68-1 |
| Molecular Formula | C₂₂H₃₁NO₆ |
| Appearance | Solid (form not specified) |
| Storage Temperature | -20°C |
Experimental Workflow and Logical Relationships
The following diagram illustrates a general workflow for the safe handling of a potent natural product powder like this compound.
Caption: Workflow for Safe Handling of this compound Powder.
The following diagram provides a logical workflow for responding to a spill of this compound.
Caption: Decision Workflow for this compound Spill Response.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
